Upamostat
Description
This compound is an orally bioavailable, 3-amidinophenylalanine-derived, second generation serine protease inhibitor prodrug targeting the human urokinase plasminogen activator (uPA) system with potential antineoplastic and antimetastatic activities. After oral administration, this compound is converted to the active N alpha-(2,4,6-triisopropylphenylsulfonyl)-3-amidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (WX-UK1), which inhibits several serine proteases, particularly uPA; inhibition of uPA may result in the inhibition of tumor growth and metastasis. uPA is a serine protease involved in degradation of the extracellular matrix and tumor cell migration and proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
Properties
CAS No. |
1191101-18-4 |
|---|---|
Molecular Formula |
C32H47N5O6S |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
ethyl 4-[(2S)-3-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)/t28-/m0/s1 |
InChI Key |
HUASEDVYRABWCV-NDEPHWFRSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Appearance |
Solid powder |
Other CAS No. |
1191101-18-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WX 671, WX671, WX-671, Upamostat, Mesupron |
Origin of Product |
United States |
Foundational & Exploratory
Upamostat's Mechanism of Action in Serine Protease Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upamostat is an orally bioavailable investigational drug that functions as a prodrug of WX-UK1, a potent inhibitor of a range of serine proteases. Initially developed as an inhibitor of the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis, the active metabolite WX-UK1 has demonstrated significant inhibitory activity against several other trypsin-like serine proteases.[1][2] This targeted inhibition of enzymes that are crucial for various pathological processes, including cancer progression, inflammation, and viral entry, positions this compound as a promising therapeutic agent for a variety of diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as a serine protease inhibitor, and is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Active Metabolite WX-UK1
This compound (WX-671) is a prodrug that, upon oral administration, is absorbed and systemically converted to its active form, WX-UK1.[3] This conversion is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system, which reduces the amidoxime group of this compound to the corresponding amidine group of WX-UK1.[3] WX-UK1 is a small molecule that acts as a competitive inhibitor of several serine proteases.[2] Its chemical structure allows it to bind to the active site of these enzymes, preventing them from carrying out their normal proteolytic functions.
Mechanism of Serine Protease Inhibition
The active metabolite of this compound, WX-UK1, functions as a competitive inhibitor of trypsin-like serine proteases.[2] These enzymes are characterized by a catalytic triad (serine, histidine, and aspartate) in their active site and typically cleave peptide bonds following a positively charged amino acid residue such as arginine or lysine. WX-UK1 mimics the natural substrates of these proteases, binding with high affinity to the active site. This binding event physically blocks the access of the natural substrate to the catalytic machinery of the enzyme, thereby preventing the proteolytic cleavage and subsequent downstream signaling or matrix degradation.
Quantitative Inhibition Data
The inhibitory potency of WX-UK1 has been quantified against a panel of human serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating a more potent inhibitor. The following table summarizes the known Ki values for WX-UK1 against various serine proteases.
| Serine Protease Target | Ki Value (nM) | Reference(s) |
| Human Trypsin-3 | 19 | [3][4] |
| Human Trypsin-2 | 75 | [2] |
| Human Trypsin-1 | 190 | [2] |
| Human Matriptase-1 | Low nanomolar range | [3][4][5] |
| Human Trypsin-6 | Low nanomolar range | [3][4][5] |
| Urokinase Plasminogen Activator (uPA) | ~410 - 1000 | [4][6][7] |
Note: Specific Ki values for matriptase-1 and trypsin-6 were not available in the reviewed literature, but they are described as being in the low nanomolar range.
Key Signaling Pathways Targeted by this compound
The therapeutic potential of this compound stems from its ability to inhibit serine proteases that are integral to various disease-related signaling pathways.
The Urokinase Plasminogen Activator (uPA) System in Cancer Metastasis
The uPA system is a critical driver of cancer cell invasion and metastasis. Urokinase (uPA), a serine protease, binds to its receptor (uPAR) on the cell surface. This binding initiates a proteolytic cascade, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates other proteases like matrix metalloproteinases (MMPs), facilitating tumor cell migration and invasion. By inhibiting uPA, WX-UK1 disrupts this cascade, thereby reducing the metastatic potential of cancer cells.[8][9][10][11]
Matriptase and the c-Met Signaling Pathway in Cancer Proliferation
Matriptase, a transmembrane serine protease, is another key target of WX-UK1. In several cancers, matriptase is responsible for the activation of pro-hepatocyte growth factor (pro-HGF) into its active form, HGF. HGF is the ligand for the c-Met receptor tyrosine kinase. The binding of HGF to c-Met triggers a signaling cascade that promotes cell proliferation, survival, and migration. By inhibiting matriptase, WX-UK1 prevents the activation of pro-HGF, thereby downregulating the pro-oncogenic c-Met signaling pathway.[12][13]
Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling in Inflammation
Trypsins are a family of serine proteases that play a role in digestion and also in inflammatory processes. Trypsins can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor expressed on various cell types, including immune and epithelial cells. Activation of PAR2 by trypsin cleavage initiates signaling cascades that lead to the release of pro-inflammatory mediators, contributing to inflammation. The potent inhibition of multiple trypsin isoforms by WX-UK1 suggests a potential therapeutic role for this compound in inflammatory conditions driven by excessive trypsin activity.[14][15][16][17][18]
Experimental Protocols for Serine Protease Inhibition Assays
The determination of the inhibitory activity of compounds like WX-UK1 against serine proteases is typically performed using in vitro enzymatic assays. Below are detailed methodologies for two common types of assays.
Chromogenic Substrate-Based Inhibition Assay
This method relies on a synthetic substrate that, when cleaved by the protease, releases a chromogenic molecule, leading to a measurable change in absorbance.
Materials:
-
Purified serine protease (e.g., uPA, trypsin)
-
WX-UK1 (or other inhibitor) at various concentrations
-
Chromogenic substrate specific for the protease (e.g., S-2444 for uPA)
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salts)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well microplate, add a fixed concentration of the serine protease to each well.
-
Add varying concentrations of WX-UK1 to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a specific chromogenic substrate to each well. The final substrate concentration should ideally be at or below the Michaelis constant (Km) of the enzyme for that substrate.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance over time at the appropriate wavelength. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[19]
-
Fluorogenic Substrate-Based Inhibition Assay
This assay is similar to the chromogenic assay but utilizes a substrate that releases a fluorescent molecule upon cleavage, offering higher sensitivity.
Materials:
-
Purified serine protease
-
WX-UK1 (or other inhibitor) at various concentrations
-
Fluorogenic substrate specific for the protease (e.g., a peptide conjugated to a fluorophore like AMC or AFC)
-
Assay buffer
-
Black 96-well microplate (to minimize background fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Follow the same pre-incubation steps as in the chromogenic assay, using a black microplate.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to each well to start the reaction.
-
-
Data Acquisition:
-
Place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The data analysis is analogous to the chromogenic assay, with the rate of fluorescence increase representing the enzyme activity.
-
Experimental Workflow for Ki Determination
The determination of the inhibition constant (Ki) is a critical step in characterizing an enzyme inhibitor. The following diagram illustrates a typical workflow for determining the Ki of a competitive inhibitor.
Conclusion
This compound, through its active metabolite WX-UK1, is a potent inhibitor of a range of clinically relevant serine proteases. Its mechanism of action, centered on the competitive inhibition of enzymes like uPA, matriptase, and various trypsins, provides a strong rationale for its investigation in oncology, inflammatory diseases, and potentially other indications. The quantitative data on its inhibitory activity, coupled with a clear understanding of the signaling pathways it modulates, underscores the therapeutic potential of this targeted approach. Further research and clinical development will continue to elucidate the full scope of this compound's utility in treating diseases driven by dysregulated serine protease activity.
References
- 1. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s28.q4cdn.com [s28.q4cdn.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies | MDPI [mdpi.com]
- 11. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. c-Met-induced epithelial carcinogenesis is initiated by the serine protease matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease-activated receptor 2 signaling modulates susceptibility of colonic epithelium to injury through stabilization of YAP in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 19. bio.libretexts.org [bio.libretexts.org]
The Pivotal Role of the Urokinase Plasminogen Activator (uPA) System in the Efficacy of Upamostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase plasminogen activator (uPA) system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a process fundamental to both normal physiological events and pathological conditions, most notably cancer invasion and metastasis.[1][2][3] Elevated levels of components of the uPA system, particularly uPA and its receptor (uPAR), are strongly correlated with poor prognosis in a variety of cancers.[4][5] This has positioned the uPA system as a compelling target for anticancer therapies.[1][2] Upamostat (also known as WX-671 or RHB-107) is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[6][7] This technical guide delves into the core of this compound's mechanism of action, focusing on its interaction with the uPA system and the resulting impact on cancer progression.
The Urokinase Plasminogen Activator (uPA) System
The uPA system is a complex network of proteins that regulate extracellular proteolysis. The key components include:
-
Urokinase Plasminogen Activator (uPA): A serine protease that converts the inactive zymogen, plasminogen, into the active protease, plasmin.[3][4]
-
uPA Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored protein that binds uPA to the cell surface, localizing its proteolytic activity.[3][4]
-
Plasminogen: The substrate for uPA, which upon activation to plasmin, degrades various ECM components and activates other proteases like matrix metalloproteinases (MMPs).[4]
In the context of cancer, the overexpression of uPA and uPAR on the surface of tumor cells facilitates the breakdown of the surrounding tissue architecture, enabling cancer cells to invade local tissues and metastasize to distant organs.[2][3][5] The uPA-uPAR interaction also triggers intracellular signaling pathways that promote cell proliferation, migration, and survival.[4]
This compound: A Targeted Inhibitor of the uPA System
This compound is a prodrug that is converted in the body to its active metabolite, WX-UK1.[6][7] WX-UK1 is a potent inhibitor of serine proteases, with a strong affinity for uPA.[8] By inhibiting uPA, this compound effectively blocks the conversion of plasminogen to plasmin, thereby attenuating the proteolytic cascade that is crucial for tumor invasion and metastasis.[8]
Quantitative Inhibition Data
The inhibitory activity of WX-UK1, the active metabolite of this compound, against uPA and other related serine proteases is summarized in the table below.
| Enzyme Target | Inhibition Constant (Ki) | Reference |
| uPA | ~1 µM | [9] |
| Trypsin-1 | Low nM range | [9] |
| Trypsin-2 | Low nM range | [9] |
| Trypsin-3 | 19 nM | [9] |
| Matriptase-1 | Low nM range | [9] |
| Trypsin-6 | Low nM range | [9] |
Note: While originally developed as a uPA inhibitor, subsequent research has shown WX-UK1 to be a more potent inhibitor of several trypsin-like serine proteases.[9]
Preclinical and Clinical Efficacy of this compound
The efficacy of this compound, mediated through the inhibition of the uPA system, has been evaluated in numerous preclinical and clinical studies.
Preclinical Data
A study utilizing a patient-derived xenograft (PDX) model of cholangiocarcinoma demonstrated the in vivo efficacy of this compound.
| Treatment Group | Tumor Volume Reduction | Statistical Significance | Reference |
| This compound | Significantly decreased | p < 0.0001 vs. control | [8][10] |
| Opaganib | Significantly decreased | p < 0.0001 vs. control | [8][10] |
| This compound + Opaganib | Significantly decreased | p < 0.0001 vs. control; p < 0.02 vs. This compound alone | [8][10] |
Clinical Data
This compound has been investigated in clinical trials for various cancers, often in combination with standard chemotherapy.
Pancreatic Cancer (Phase I Trial): A study combining this compound with gemcitabine in patients with locally advanced unresectable or metastatic pancreatic cancer.[11]
| Dose Group (this compound) | Number of Patients | Objective Response | Stable Disease | Progressive Disease | Reference |
| 100 mg | 3 | 0 | 2 (66.7%) | 1 (33.3%) | [11] |
| 200 mg | 3 | 0 | 3 (100%) | 0 | [11] |
| 400 mg | 6 | 0 | 4 (66.7%) | 2 (33.3%) | [11] |
| 600 mg | 5 | 0 | 3 (60%) | 2 (40%) | [11] |
Note: The maximum tolerated dose (MTD) was not reached in this study.[11]
Metastatic Breast Cancer (Phase II Trial): A study of this compound in combination with capecitabine in patients with HER2-negative metastatic breast cancer.
| Treatment Group | Median Progression-Free Survival (PFS) | Reference |
| Capecitabine + this compound | Not significantly different from capecitabine alone |
Note: While the primary endpoint was not met, a subgroup analysis suggested potential benefit in patients who had received prior chemotherapy.
Experimental Protocols
Chromogenic uPA Activity Assay
This assay is a common method to determine the enzymatic activity of uPA and to screen for potential inhibitors like this compound.
Principle: The assay utilizes a chromogenic substrate that is specifically cleaved by active uPA, releasing a colored product (p-nitroaniline), which can be quantified by measuring its absorbance at 405 nm. The rate of color development is directly proportional to the uPA activity.
Materials:
-
Purified uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl or PBS)
-
96-well microplate
-
Microplate reader
-
Test inhibitor (e.g., WX-UK1)
Protocol:
-
Prepare a series of dilutions of the test inhibitor in assay buffer.
-
In a 96-well microplate, add the assay buffer, purified uPA enzyme, and the test inhibitor dilutions.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of uPA inhibition against the inhibitor concentration.
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models are valuable for evaluating the in vivo efficacy of anticancer agents in a system that more closely recapitulates the heterogeneity of human tumors.
Principle: Tumor fragments from a patient's cancer are surgically implanted into immunodeficient mice. Once the tumors are established, the mice are treated with the investigational drug, and tumor growth is monitored over time.
General Protocol:
-
Tumor Implantation: Fresh tumor tissue from a consenting patient is obtained under sterile conditions and surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size. For expansion, the tumors can be excised, fragmented, and re-implanted into subsequent cohorts of mice.
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. This compound is typically administered orally via gavage.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a specified time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.
Signaling Pathways and Experimental Workflows
The inhibition of the uPA system by this compound disrupts key signaling pathways involved in cancer progression.
Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a patient-derived xenograft (PDX) model.
Conclusion
The urokinase plasminogen activator system is a well-validated target in oncology due to its integral role in tumor invasion and metastasis. This compound, through its active metabolite WX-UK1, effectively inhibits the uPA system, leading to a reduction in the proteolytic activity required for cancer cell dissemination. Preclinical and clinical data, while showing mixed results in unselected patient populations, provide a strong rationale for further investigation of this compound, potentially in biomarker-selected patient groups where the uPA system is a dominant driver of the disease. The detailed understanding of its mechanism of action and the application of robust experimental models will be crucial for optimizing the therapeutic potential of this compound in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies [mdpi.com]
- 8. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
Upamostat's Effect on Extracellular Matrix Degradation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its dynamic remodeling is crucial for physiological processes, but its aberrant degradation is a hallmark of pathological conditions, including cancer invasion and metastasis. Serine proteases are key enzymatic drivers of ECM breakdown. Upamostat (WX-671) is an orally available small-molecule serine protease inhibitor. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits ECM degradation, presents quantitative data on its inhibitory activity, and details the experimental protocols used to evaluate its effects.
Core Mechanism of Action: Inhibition of Key Serine Protease Cascades
This compound is a prodrug that is converted in the body to its active metabolite, WX-UK1.[1][2] WX-UK1 is a potent inhibitor of several trypsin-like serine proteases that are integral to the proteolytic cascades responsible for ECM degradation.[3][4] The primary mechanisms involve the disruption of the urokinase-type plasminogen activator (uPA) system and the matriptase-prostasin pathway.
The Urokinase Plasminogen Activator (uPA) System
The uPA system is a critical enzymatic cascade that initiates ECM breakdown.[2][5] The process begins when the inactive pro-enzyme form of uPA (pro-uPA) is converted to active uPA. uPA then binds to its cellular receptor (uPAR), localizing its proteolytic activity to the cell surface.[6] Receptor-bound uPA cleaves the zymogen plasminogen into the active, broad-spectrum serine protease plasmin.[6][7]
Plasmin plays a dual role in ECM degradation:
-
Direct Degradation: Plasmin directly degrades several key ECM components, including fibronectin and laminin.[5][8]
-
Indirect Degradation via MMP Activation: Plasmin activates pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-2 and pro-MMP-9, into their active forms.[5][7] These active MMPs are potent enzymes responsible for degrading fibrillar collagens, the primary structural components of the ECM.[5]
By inhibiting uPA, WX-UK1 serves as an upstream inhibitor of this entire cascade, preventing plasmin generation and the subsequent direct and indirect degradation of the ECM.[4][9] This disruption is a key mechanism for reducing cancer cell invasion and metastasis.[2]
The Matriptase-Prostasin System
The matriptase-prostasin system is another proteolytic cascade involved in epithelial morphogenesis and ECM remodeling.[10] Matriptase, a transmembrane serine protease, and prostasin, a GPI-anchored serine protease, can activate each other in a reciprocal fashion.[11][12] This cascade is implicated in the degradation of certain ECM proteins.[10] WX-UK1 is a potent inhibitor of matriptase, providing another avenue through which this compound can modulate ECM integrity.[3]
Quantitative Data on Inhibitory Activity
The efficacy of WX-UK1 has been quantified against several of its target serine proteases. The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.
Table 1: Inhibition Constants (Ki) of WX-UK1 Against Key Serine Proteases
| Target Protease | Inhibition Constant (Ki) | Reference(s) |
|---|---|---|
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [9] |
| Trypsin-3 (PRSS3) | 19 nM | [3] |
| Trypsin-2 (PRSS2) | Low nanomolar range | [3] |
| Trypsin-1 (PRSS1) | Low nanomolar range | [3] |
| Matriptase-1 (ST14) | Low nanomolar range |[3] |
The functional consequence of this enzymatic inhibition is a reduction in the ability of cancer cells to invade through an ECM barrier, as demonstrated in vitro.
Table 2: Effect of WX-UK1 on In Vitro Cancer Cell Invasion
| Cell Line / Model | Assay Type | WX-UK1 Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| FaDu (SCCHN), HeLa (Cervical) | Matrigel Invasion | 0.1 - 1.0 µg/mL | Up to 50% decrease in tumor cell invasion | [9] |
| Fibrosarcoma, Breast Cancer | Fibrin Matrix Invasion | Not specified | Effective inhibition of cell migration |[9] |
Experimental Protocols & Workflows
Evaluating the effect of this compound on ECM degradation involves several key in vitro assays. These include assessing cell invasion through an ECM mimic (Transwell assay) and measuring the activity of ECM-degrading enzymes (Zymography).
Transwell (Matrigel) Invasion Assay
This assay measures the ability of cells to degrade an ECM barrier and migrate towards a chemoattractant.
Methodology
-
Insert Preparation: Rehydrate Transwell inserts with porous membranes (typically 8 µm pores) in serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C for 1 hour.[13]
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Add the cell suspension (e.g., 2.5 - 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts.[13] The test compound (this compound/WX-UK1) is added to this chamber at desired concentrations.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.[13]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.[13]
-
Cell Removal: Carefully remove non-invaded cells from the upper surface of the membrane using a cotton swab.[14]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 70% ethanol or cold methanol for 10-20 minutes.[13][15] Stain the fixed cells with 0.1% Crystal Violet for 10 minutes.[13]
-
Quantification: Thoroughly wash the inserts to remove excess stain and allow them to air dry.[13] The invaded cells are then counted by acquiring images of the membrane under a microscope. The number of cells in treated groups is compared to the untreated control.[16]
Gelatin Zymography
This technique is used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9, in biological samples like conditioned cell culture media.
Methodology
-
Sample Preparation: Culture cells in serum-free media to 70-80% confluency. Collect the conditioned media and centrifuge to remove cell debris. Concentrate the media if necessary.[17]
-
Gel Preparation: Prepare a 7.5-10% polyacrylamide gel containing 0.1% (1 mg/mL) gelatin co-polymerized within the separating gel.[17][18]
-
Electrophoresis: Mix samples with a non-reducing sample buffer (SDS is included to denature proteins but not break disulfide bonds). Load samples and run the gel at 150V at 4°C until the dye front reaches the bottom.[17][18]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100. This removes the SDS and allows the enzymes to renature.[17]
-
Incubation: Rinse the gel and incubate it for 24-48 hours at 37°C in an incubation/developing buffer containing Tris-HCl, CaCl₂, and ZnCl₂, which are necessary cofactors for MMP activity.[17][18]
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue for 1 hour. Then, destain the gel with a solution of methanol and acetic acid.[18][19]
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The molecular weight can be used to identify pro- and active forms of MMP-2 and MMP-9.[20]
Quantitative Collagen Degradation Assay
This assay directly measures the cleavage of collagen fibers by proteases present in a sample.
Methodology
-
Matrix Preparation: Prepare a reconstituted collagen type I matrix incorporating a known amount of radiolabeled collagen. This matrix serves as the substrate.[21]
-
Cell Culture: Culture cells (e.g., a single-cell suspension from a tumor digest) on the radiolabeled collagen matrix for a set period (e.g., two days).[21] The test compound (this compound/WX-UK1) can be added to the culture medium.
-
Supernatant Collection: After incubation, collect the culture supernatant. The radioactivity present in the supernatant is directly proportional to the amount of collagen that has been proteolytically cleaved and released from the matrix.[21]
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Analysis: Compare the radioactivity released from treated samples to untreated controls to quantify the inhibition of collagen degradation. Addition of broad-spectrum protease inhibitors (e.g., GM6001 for MMPs, aprotinin for serine proteases) can be used as controls to identify the class of proteases responsible for the degradation.[21]
Conclusion
This compound, through its active metabolite WX-UK1, is a multi-targeted serine protease inhibitor that effectively disrupts the degradation of the extracellular matrix. Its primary mechanism involves the potent inhibition of the uPA system, a lynchpin in the proteolytic cascade that leads to the breakdown of major ECM components like fibronectin, laminin, and collagen. Further inhibition of other proteases, such as matriptase, contributes to its overall effect on tissue remodeling. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in diseases characterized by pathological ECM degradation, most notably in cancer metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Laminin Degradation by Plasmin Regulates Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Conserved function of the matriptase-prostasin proteolytic cascade during epithelial morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stars.library.ucf.edu [stars.library.ucf.edu]
- 12. mdpi.com [mdpi.com]
- 13. snapcyte.com [snapcyte.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. Quantitative method for in vitro matrigel invasiveness measurement through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Gelatin zymography protocol | Abcam [abcam.com]
- 20. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Uncovering mediators of collagen degradation in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Upamostat as a Host-Directed Antiviral Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upamostat (RHB-107), an orally administered serine protease inhibitor, presents a promising host-directed approach to antiviral therapy. By targeting host cellular factors essential for viral entry and replication, this compound offers a strategy that may be broadly effective against multiple viral pathogens and less susceptible to the development of viral resistance through mutations in viral proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction to this compound
This compound is a prodrug of WX-UK1, a potent inhibitor of a broad range of serine proteases, including trypsin and trypsin-like enzymes.[1][2] Initially investigated for its anti-cancer properties, its mechanism of action has significant implications for the treatment of viral diseases.[1][3] As a host-directed therapy, this compound's antiviral activity is primarily attributed to the inhibition of host cell proteases that are co-opted by viruses for their own life cycle.[4][5]
Mechanism of Action: A Dual Antiviral and Anti-inflammatory Effect
This compound's therapeutic potential in viral infections stems from a dual mechanism of action: blocking viral entry into host cells and modulating the host's inflammatory response.
Inhibition of Viral Entry
Many viruses, including SARS-CoV-2 and influenza virus, rely on host cell surface proteases to cleave their surface glycoproteins, a critical step for viral fusion with the host cell membrane and subsequent entry.[4][6] this compound inhibits key serine proteases, most notably Transmembrane Protease, Serine 2 (TMPRSS2), which is essential for the activation of the spike protein of SARS-CoV-2 and the hemagglutinin of influenza virus.[4][6] By blocking this proteolytic activation, this compound effectively prevents the virus from entering the host cell, thereby halting the infection at its earliest stage.[4]
Modulation of Host Inflammatory Response
Beyond its direct antiviral effect, the inhibition of serine proteases by this compound is also thought to mitigate the excessive inflammatory response, often referred to as a "cytokine storm," which is a major contributor to the pathology of severe viral illnesses like COVID-19.[7][8] Serine proteases are involved in various inflammatory signaling cascades. While the precise mechanisms of this compound's anti-inflammatory effects are still under investigation, it is hypothesized that by inhibiting these proteases, this compound can downregulate the production of pro-inflammatory cytokines and chemokines. This may involve the modulation of key signaling pathways such as NF-κB and JAK-STAT.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a randomized, placebo-controlled pilot Phase 2 study of this compound for the outpatient treatment of COVID-19.[4]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Placebo (n=20) | This compound 200 mg (n=20) | This compound 400 mg (n=21) |
| Age, mean (SD) | 45.1 (14.1) | 46.2 (14.9) | 44.9 (13.9) |
| Female, n (%) | 11 (55) | 12 (60) | 11 (52) |
| Severe Symptoms at Baseline, n (%) | 10 (50) | 8 (40) | 11 (52) |
Table 2: Clinical Efficacy Outcomes
| Outcome | Placebo | This compound 200 mg | This compound 400 mg | p-value |
| Median Time to Sustained Recovery from Severe Symptoms (days) | 8 | 4 | 3 | - |
| Development of New Severe Symptoms, n (%) | 4 (20) | 0 (0) | 1 (4.8) | 0.036 (combined this compound vs placebo) |
| Hospitalization for Worsening COVID-19, n (%) | 3 (15) | 0 (0) | 0 (0) | 0.03 |
Table 3: Laboratory Findings
| Laboratory Parameter | Placebo | This compound 200 mg | This compound 400 mg |
| Mean D-dimer Level Change from Baseline | Constant | -38% | -48% |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antiviral activity of this compound.
In Vitro SARS-CoV-2 Infection of Calu-3 Cells
This assay is used to determine the efficacy of this compound in inhibiting SARS-CoV-2 replication in a human lung adenocarcinoma cell line that endogenously expresses TMPRSS2.
Materials:
-
Calu-3 cells (ATCC HTB-55)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 isolate
-
This compound (or other test compounds)
-
96-well plates
-
Reagents for viral RNA extraction and RT-qPCR
Procedure:
-
Seed Calu-3 cells in 96-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After an incubation period (e.g., 48-72 hours), harvest the cell culture supernatant.
-
Extract viral RNA from the supernatant.
-
Quantify viral replication by measuring viral RNA levels using RT-qPCR targeting a specific viral gene (e.g., N gene).
-
Calculate the half-maximal effective concentration (EC50) of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the anti-cancer agent this compound by the mARC enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RedHill Biopharma - Our Programs - Pipeline - RHB-107 [redhillbio.com]
- 6. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Upamostat Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Upamostat
This compound (also known as WX-671 or Mesupron®) is an orally bioavailable small molecule serine protease inhibitor.[1] It is a prodrug that is converted in vivo to its active metabolite, WX-UK1.[1] this compound primarily targets the urokinase-type plasminogen activator (uPA) system, which is heavily implicated in tumor invasion and metastasis.[1] By inhibiting uPA and other serine proteases like trypsin, this compound can disrupt the proteolytic cascade that enables cancer cells to degrade the extracellular matrix and migrate to distant sites.[1][2] Preclinical and clinical studies have shown its potential as an anti-cancer agent, particularly in solid tumors such as pancreatic, breast, and cholangiocarcinoma.[1][3][4]
Mechanism of Action
This compound's active form, WX-UK1, is a potent inhibitor of several serine proteases, with high activity against trypsin and the urokinase-type plasminogen activator (uPA).[3][5] Its anti-cancer effects are primarily attributed to the inhibition of the uPA system and downstream signaling pathways, including Protease-Activated Receptor 2 (PAR2).
Inhibition of the uPA/uPAR System
The uPA/uPAR system plays a critical role in cancer progression. uPA, when bound to its receptor uPAR on the cell surface, converts plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating tumor cell invasion and metastasis. The uPA/uPAR complex also initiates intracellular signaling cascades by interacting with integrins and G-protein coupled receptors, which promotes cell migration, proliferation, and survival. This compound, by inhibiting uPA, blocks these downstream events.
Modulation of PAR2 Signaling
Trypsin is a key activator of PAR2, a G-protein coupled receptor involved in various cellular processes, including inflammation and cancer. Activation of PAR2 by proteases like trypsin triggers downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPK) and the PI3K/Akt pathway, which can promote tumor growth and survival. By inhibiting trypsin, this compound can indirectly modulate PAR2 signaling, contributing to its anti-tumor effects.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound and its active metabolite WX-UK1 in various in vivo animal models.
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Reference |
| This compound | Mouse (Patient-Derived Xenograft) | Cholangiocarcinoma | Oral Gavage | 70 mg/kg | Once daily for 6 weeks | [1] |
| WX-UK1 | Rat (Orthotopic Transplant) | Breast Cancer | Subcutaneous | 0.15 - 0.3 mg/kg/day | Daily for up to 35 days | [5] |
Note: Further dose-finding studies are recommended for specific animal models and cancer types not listed above.
Experimental Protocols
General Considerations
-
Animal Models: The choice of animal model will depend on the research question. Commonly used models for cancer research include patient-derived xenografts (PDXs), cell line-derived xenografts, and genetically engineered mouse models.
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
-
Drug Formulation: this compound is orally bioavailable. For oral gavage, it can be formulated in a suitable vehicle such as phosphate buffer.[1] WX-UK1, for subcutaneous or other parenteral routes, should be dissolved in an appropriate sterile vehicle.
Protocol for Oral Administration of this compound in a Mouse Xenograft Model
This protocol is adapted from a study using a cholangiocarcinoma patient-derived xenograft (PDX) model in nude mice.[1]
Materials:
-
This compound
-
Vehicle (e.g., sterile phosphate buffer)
-
Nude mice (e.g., NOD/SCID)
-
Tumor tissue or cells for implantation
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Tumor Implantation:
-
Surgically implant tumor fragments or inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Randomization:
-
Once tumors have reached the desired size, randomize the mice into treatment and control groups.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle at a concentration suitable for the desired dosage (e.g., 70 mg/kg).
-
Prepare fresh solutions as needed and store appropriately.
-
-
Drug Administration:
-
Administer this compound to the treatment group via oral gavage once daily.
-
Administer an equal volume of the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint:
-
At the end of the study (e.g., after 6 weeks of treatment or when tumors reach a predetermined maximum size), euthanize the mice according to approved protocols.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, pharmacokinetic analysis).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo this compound administration.
Caption: uPA/uPAR signaling pathway inhibited by this compound.
References
- 1. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic metastases: rat models for imaging research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Upamostat with Gemcitabine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical and clinical data supporting the combination of upamostat, a urokinase plasminogen activator (uPA) inhibitor, and gemcitabine, a nucleoside analog, for the treatment of cancer, particularly pancreatic cancer. Detailed protocols for in vitro and in vivo experiments are provided to enable researchers to investigate the synergistic potential of this drug combination.
Introduction and Scientific Rationale
Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic cancer. It functions as a nucleoside analog, incorporating into DNA and inhibiting DNA synthesis, ultimately leading to cell cycle arrest and apoptosis. However, its efficacy can be limited by drug resistance and dose-limiting toxicities.
This compound (and its active metabolite WX-UK1) is a serine protease inhibitor that targets the urokinase plasminogen activator (uPA) system. The uPA system is frequently overexpressed in cancer and plays a critical role in tumor invasion, metastasis, and angiogenesis. By inhibiting uPA, this compound can disrupt these key processes in cancer progression.
The combination of this compound and gemcitabine is predicated on the hypothesis that targeting two distinct and critical cancer pathways—DNA replication and tumor invasion/metastasis—will result in enhanced anti-tumor activity. Preclinical and clinical studies have explored this combination, suggesting at least an additive, and potentially synergistic, effect.
Data Presentation
Preclinical Data
While specific in vitro studies detailing IC50 values and combination indices for this compound and gemcitabine in pancreatic cancer cell lines are not extensively published, a preclinical study in a mammary tumor rat model reported an additive effect for the combination therapy.[1] Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential.
Clinical Data
Phase I and II clinical trials have been conducted to evaluate the safety and efficacy of combining this compound with gemcitabine in patients with locally advanced or metastatic pancreatic cancer.
Table 1: Summary of Phase I Clinical Trial Data for this compound and Gemcitabine Combination Therapy in Pancreatic Cancer [2][3][4]
| Parameter | Finding |
| Patient Population | Locally advanced unresectable or metastatic pancreatic cancer |
| Dosing Regimen | This compound (oral, daily, dose escalation from 100 mg to 600 mg) + Gemcitabine (1000 mg/m², intravenous) |
| Maximum Tolerated Dose (MTD) | Not reached, indicating good tolerability up to 600 mg of this compound. |
| Dose-Limiting Toxicities (DLTs) | No DLTs were observed. |
| Common Adverse Events | Hematological toxicities (leucopenia, neutropenia, thrombocytopenia, anemia) primarily attributed to gemcitabine. Non-hematological events included nausea, vomiting, diarrhea, and sinus bradycardia (possibly linked to this compound). |
| Efficacy (Preliminary) | - No partial responses were achieved during the initial study period. - Stable disease was observed in 70.6% of patients. - 52.9% of patients experienced some tumor shrinkage. |
Table 2: Summary of Phase II Clinical Trial Data for this compound and Gemcitabine Combination Therapy in Locally Advanced Pancreatic Cancer [1]
| Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | 1-Year Survival Rate |
| Gemcitabine Alone | 3.8% | 9.9 months | 33.9% |
| Gemcitabine + 200 mg this compound | 7.1% | 9.7 months | 40.7% |
| Gemcitabine + 400 mg this compound | 12.9% | 12.5 months | 50.6% |
Experimental Protocols
The following protocols provide a framework for investigating the synergistic effects of this compound and gemcitabine in a preclinical setting. Researchers should optimize these protocols for their specific cell lines and animal models.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gemcitabine individually and in combination, and to calculate the Combination Index (CI) to assess for synergy.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (active form WX-UK1 should be used for in vitro studies)
-
Gemcitabine
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of WX-UK1 and gemcitabine in complete culture medium.
-
Treat the cells with:
-
WX-UK1 alone (e.g., 0.1, 1, 10, 50, 100 µM)
-
Gemcitabine alone (e.g., 1, 10, 50, 100, 500 nM)
-
A combination of WX-UK1 and gemcitabine at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound and gemcitabine, alone and in combination, on the invasive potential of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (WX-UK1)
-
Gemcitabine
-
Boyden chamber inserts (e.g., 8 µm pore size) with a basement membrane matrix (e.g., Matrigel®)
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Rehydrate the Boyden chamber inserts with serum-free medium.
-
Coat the upper surface of the inserts with a thin layer of basement membrane matrix and allow it to solidify.
-
Harvest and resuspend pancreatic cancer cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the inserts.
-
In the lower chamber, add complete medium containing:
-
Vehicle control
-
WX-UK1
-
Gemcitabine
-
Combination of WX-UK1 and gemcitabine
-
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several microscopic fields for each insert.
-
Quantify the results and compare the different treatment groups.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound and gemcitabine, alone and in combination, in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Pancreatic cancer cells (e.g., PANC-1 or MIA PaCa-2)
-
Matrigel® (optional, for subcutaneous injection)
-
This compound (formulated for oral administration)
-
Gemcitabine (formulated for intraperitoneal or intravenous injection)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel®) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (oral and injection)
-
This compound alone (e.g., daily oral gavage)
-
Gemcitabine alone (e.g., intraperitoneal injection, twice weekly)
-
This compound and gemcitabine combination
-
-
Administer the treatments according to the specified schedule.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth inhibition between the different treatment groups.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound and Gemcitabine Combination
The synergistic or additive effect of combining this compound and gemcitabine is thought to arise from the simultaneous targeting of two distinct but crucial aspects of cancer progression. Gemcitabine induces DNA damage and cell cycle arrest, while this compound inhibits the uPA system, which is involved in extracellular matrix degradation, invasion, and signaling pathways that promote cell survival and proliferation. The inhibition of uPA-mediated signaling may sensitize cancer cells to the cytotoxic effects of gemcitabine.
Caption: Proposed mechanism of action for this compound and gemcitabine combination therapy.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram illustrates the workflow for determining the synergistic effects of this compound and gemcitabine in vitro.
Caption: Workflow for in vitro assessment of this compound and gemcitabine synergy.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps in conducting an in vivo xenograft study to evaluate the combination therapy.
Caption: Workflow for in vivo xenograft study of this compound and gemcitabine.
References
- 1. Phase II randomised proof-of-concept study of the urokinase inhibitor this compound (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Metastatic Properties of Upamostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. The urokinase plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[1] Upamostat (WX-671) is an orally available prodrug of WX-UK1, a potent serine protease inhibitor that targets the uPA system.[1][2] Preclinical studies have demonstrated the potential of this compound and its active form, WX-UK1, to reduce tumor growth and metastasis in various cancer models, including pancreatic and breast cancer.[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the anti-metastatic properties of this compound.
Mechanism of Action: The uPA System in Metastasis
The uPA system consists of the serine protease uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).[1] uPA converts the inactive zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade components of the ECM and activate matrix metalloproteinases (MMPs), further promoting tissue remodeling and enabling cancer cells to invade surrounding tissues and intravasate into blood vessels.[1] The binding of uPA to uPAR localizes this proteolytic activity to the cell surface, enhancing its efficiency. Beyond its role in proteolysis, the uPA-uPAR complex also activates intracellular signaling pathways that promote cell migration, proliferation, and survival.[4] this compound, through its active metabolite WX-UK1, inhibits uPA and other serine proteases, thereby blocking this cascade of events.[5]
References
- 1. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II randomised proof-of-concept study of the urokinase inhibitor this compound (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening for Novel Serine Protease Inhibitors Similar to Upamostat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine proteases are a large family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and immunity.[1][2] Their dysregulation, however, is implicated in various pathologies such as cancer, inflammation, and viral infections.[3][4] This makes them attractive targets for therapeutic intervention. Upamostat (WX-671) is an orally available serine protease inhibitor, a prodrug of the active molecule WX-UK1.[5][6][7] It primarily targets the urokinase plasminogen activator (uPA) system, which plays a significant role in tumor invasion and metastasis, and has also been investigated for its activity against viral diseases like COVID-19.[5][7][8][9]
The discovery of novel serine protease inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a key objective in drug development. High-Throughput Screening (HTS) has revolutionized this process, enabling the rapid evaluation of vast compound libraries to identify promising lead candidates.[10] This document provides detailed protocols and workflows for conducting HTS campaigns to discover novel serine protease inhibitors with characteristics similar to this compound.
Key Signaling Pathways
Serine proteases like uPA and thrombin mediate their effects through complex signaling cascades. Understanding these pathways is critical for designing relevant screening assays.
2.1 The Urokinase Plasminogen Activator (uPA) System The uPA system is a primary target of this compound.[6][7] uPA converts the zymogen plasminogen into the active protease plasmin.[8] Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion, key processes in cancer metastasis.[8]
2.2 Protease-Activated Receptors (PARs) Certain serine proteases, including thrombin and trypsin, act as signaling molecules by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2][11][12] Activation occurs via proteolytic cleavage of the receptor's N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor, initiating downstream signaling cascades that influence processes like inflammation and cell proliferation.[2][11][12] this compound's activity against trypsins and related enzymes suggests that modulation of PAR signaling could be a relevant mechanism of action.[3]
Caption: Key signaling pathways involving serine proteases like uPA and PARs.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying novel serine protease inhibitors follows a multi-step process designed to efficiently screen large compound libraries and progressively narrow the focus to the most promising candidates.[10][13][14]
Caption: General workflow for a high-throughput screening campaign.
Data Presentation: HTS Campaign Summary
Quantitative data from each stage of the HTS workflow should be systematically recorded. The following tables provide an example of how to summarize key metrics from a hypothetical screening campaign.
Table 1: HTS Primary Campaign Summary
| Parameter | Value |
|---|---|
| Target Protease | Urokinase Plasminogen Activator (uPA) |
| Compound Library Size | 250,000 |
| Screening Concentration | 10 µM |
| Primary Hit Threshold | ≥ 50% Inhibition |
| Number of Primary Hits | 2,125 |
| Primary Hit Rate | 0.85% |
| Assay Format | Fluorescence-based (FRET) |
Table 2: Characterization of Confirmed Hits (IC₅₀ Values)
| Compound ID | uPA IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|
| Hit-001 | 1.2 | 1.1 | 98.5 |
| Hit-002 | 5.8 | 0.9 | 99.1 |
| Hit-003 | 0.75 | 1.0 | 97.9 |
| this compound (Active Form) | 0.05 | 1.0 | 100.0 |
Table 3: Selectivity Profile for Lead Candidate (Hit-003)
| Protease | IC₅₀ (µM) | Selectivity (vs. uPA) |
|---|---|---|
| uPA (Target) | 0.75 | - |
| Trypsin | > 100 | > 133-fold |
| Chymotrypsin | 45.2 | ~60-fold |
| Thrombin | > 100 | > 133-fold |
| Elastase | 89.1 | ~118-fold |
Experimental Protocols
Detailed and robust protocols are essential for the success of an HTS campaign. Below are example protocols for common fluorescence and colorimetric-based assays.
5.1 Protocol 1: Fluorescence-Based Protease Assay
This protocol uses a quenched fluorescent peptide substrate, which generates a fluorescent signal upon cleavage.[15] It is highly sensitive and suitable for HTS.
-
Principle: An internally quenched fluorescent peptide substrate contains a fluorophore and a quencher in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to enzyme activity.
-
Materials:
-
Target Serine Protease (e.g., recombinant human uPA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8
-
Quenched Fluorescent Substrate (e.g., specific for uPA)
-
Test Compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., WX-UK1, the active form of this compound)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare test compound plates by dispensing 100 nL of compound stock solutions (in DMSO) into the assay plate wells. For controls, dispense DMSO only (100% activity) or a known inhibitor (0% activity).
-
Add 10 µL of the target protease solution (e.g., 2X final concentration in Assay Buffer) to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution (2X final concentration in Assay Buffer) to all wells. The final reaction volume is 20 µL.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths appropriate for the fluorophore) kinetically over 20-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the data using the controls:
-
% Inhibition = 100 * [1 - (Ratesample - Ratemin) / (Ratemax - Ratemin)]
-
Where Rate_max is the average rate of the DMSO-only wells and Rate_min is the average rate of the positive control inhibitor wells.
-
-
For dose-response curves, plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
5.2 Protocol 2: Colorimetric Protease Assay
This protocol is a cost-effective method using a chromogenic substrate, such as a p-nitroanilide (pNA) peptide.[16]
-
Principle: The protease cleaves a colorless peptide substrate, releasing a chromophore (p-nitroanilide, pNA), which is yellow and can be quantified by measuring its absorbance at 405 nm. The rate of color development is proportional to enzyme activity.
-
Materials:
-
Target Serine Protease (e.g., Trypsin)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Test Compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., Soybean Trypsin Inhibitor)
-
384-well clear, flat-bottom microplates
-
Absorbance plate reader
-
-
Procedure:
-
Dispense 100 nL of test compounds or controls (DMSO, positive control) into the wells of a 384-well plate.
-
Add 20 µL of the target protease solution (2X final concentration in Assay Buffer) to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add 20 µL of the chromogenic substrate solution (2X final concentration in Assay Buffer) to start the reaction. The final volume is 40 µL.
-
Measure the absorbance at 405 nm kinetically for 30 minutes using an absorbance plate reader.
-
-
Data Analysis:
-
Determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration as described in the fluorescence assay protocol (Section 5.1).
-
Determine IC₅₀ values by fitting the dose-response data to a suitable model.
-
Hit Validation and Follow-up Studies
Primary hits from an HTS campaign require rigorous validation to eliminate false positives and to characterize their mechanism of action.
-
Hit Confirmation: Re-testing of primary hits, often in triplicate at the initial screening concentration, to confirm activity.
-
Orthogonal Assays: Validating hits using a different assay format (e.g., testing a hit from a fluorescent assay in a colorimetric assay) to rule out compound interference with the assay technology.[13]
-
Dose-Response Analysis: Generating multi-point concentration curves to determine inhibitor potency (IC₅₀) and confirm the mode of inhibition.
-
Selectivity Profiling: Screening confirmed hits against a panel of related serine proteases (and ideally unrelated proteases) to assess their specificity. High selectivity is a desirable characteristic for a therapeutic candidate to minimize off-target effects.[8][17]
References
- 1. biomol.com [biomol.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of the anti-cancer agent this compound by the mARC enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 14. Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators | PLOS One [journals.plos.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. 4.7. Serine Protease Assays [bio-protocol.org]
- 17. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
Application Notes and Protocols for the Quantification of Upamostat and WX-UK1 in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Upamostat (WX-671) is an orally bioavailable prodrug that is metabolically converted to its active form, WX-UK1.[1][2] WX-UK1 is a potent, small-molecule inhibitor of serine proteases, with a primary target being the urokinase-type plasminogen activator (uPA) system.[1][3] The uPA system is critically involved in the degradation of the extracellular matrix, a process fundamental to tumor cell invasion and metastasis.[4][5] Elevated levels of uPA are associated with poor prognosis in various cancers, including pancreatic and breast cancer.[5][6]
By inhibiting uPA, WX-UK1 blocks the conversion of plasminogen to plasmin, thereby preventing the breakdown of the extracellular matrix and subsequent tumor cell migration and invasion.[4][7] This mechanism makes this compound a promising candidate for anti-metastatic and anti-cancer therapy.[3][8]
Accurate and robust bioanalytical methods are essential for the quantitative determination of this compound and its active metabolite WX-UK1 in biological matrices such as plasma, serum, and tissue. These methods are crucial for preclinical and clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the characterization of the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug and its active metabolite.[9][10] This document provides a detailed protocol for the quantification of this compound and WX-UK1 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[11]
Mechanism of Action: The Urokinase Plasminogen Activator (uPA) System
This compound, after oral administration, is converted to the active metabolite WX-UK1.[1] WX-UK1 exerts its anti-metastatic effect by inhibiting the uPA system. The diagram below illustrates the signaling pathway and the inhibitory action of WX-UK1.
LC-MS/MS Protocol for Quantification of this compound and WX-UK1
This section details a validated LC-MS/MS method for the simultaneous quantification of this compound and WX-UK1 in biological matrices, primarily plasma.
Experimental Workflow
The overall analytical workflow involves sample preparation to isolate the analytes from the biological matrix, followed by chromatographic separation and subsequent detection by mass spectrometry.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like this compound and WX-UK1 from plasma samples.[11]
-
Aliquot Sample: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with 10 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like ibrutinib).[12]
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (or methanol) to the sample.[11][13]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Separation is typically achieved using reverse-phase ultra-high-performance liquid chromatography (UPLC).
| Parameter | Recommended Condition |
| System | UPLC System (e.g., Waters Acquity) |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient, optimized for analyte separation |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Table 1: Suggested Liquid Chromatography Conditions |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| System | Triple Quadrupole Mass Spectrometer (e.g., Waters TQD) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Analyte-specific, requires optimization (See Table 2) |
| Collision Gas | Argon |
| Table 2: Suggested Mass Spectrometry Conditions |
The MRM transitions (precursor ion → product ion) and compound-specific parameters like collision energy must be optimized by infusing standard solutions of this compound, WX-UK1, and the chosen IS.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 0.1 | To be optimized |
| WX-UK1 | To be determined | To be determined | 0.1 | To be optimized |
| Internal Std | To be determined | To be determined | 0.1 | To be optimized |
| Table 3: Template for Optimized MRM Parameters |
Bioanalytical Method Validation
The described method must be validated according to regulatory guidelines (e.g., WHO, FDA) to ensure its reliability for analyzing study samples.[14] The validation should assess the following parameters:
| Parameter | Description & Typical Acceptance Criteria |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention times of the analytes and IS. |
| Linearity & Range | The calibration curve should have a correlation coefficient (r²) ≥ 0.99 over the defined concentration range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20%) and accuracy (±20%). |
| Accuracy & Precision | Intra-day & Inter-day: Accuracy (relative error, RE%) within ±15% (±20% at LLOQ). Precision (coefficient of variation, CV%) ≤15% (≤20% at LLOQ) for QC samples. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. Should be consistent and reproducible. |
| Stability | Analyte stability under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (in autosampler). Analyte concentration should be within ±15% of the nominal concentration. |
| Table 4: Summary of Bioanalytical Method Validation Parameters |
Quantitative Data and Pharmacokinetics
Pharmacokinetic studies are essential to understand the disposition of this compound and WX-UK1. After oral administration of this compound, the prodrug is absorbed and converted to the active metabolite WX-UK1.[15]
Tissue Distribution
Studies in patients with head and neck carcinoma have shown that after oral administration of this compound (WX-671), the active metabolite WX-UK1 accumulates in tissue at concentrations approximately 10-15 times higher than the prodrug.[15] This efficient conversion and tissue penetration are crucial for target engagement.
| Compound | Matrix | Concentration Range (ng/g or ng/mL) | Dose Group (this compound) | Reference |
| WX-671 | Tissue | 10 - 120 ng/g | All doses | [15] |
| WX-UK1 | Tissue | 9 - 297 ng/g | Low-dose | [15] |
| WX-UK1 | Tissue | 129 - 2480 ng/g | Intermediate-dose | [15] |
| WX-UK1 | Tissue | 242 - 797 ng/g | High-dose | [15] |
| WX-UK1 | Plasma | At least 15-fold lower than tissue | All doses | [15] |
| Table 5: Reported Concentrations of this compound (WX-671) and WX-UK1 in Human Samples |
Pharmacokinetic Parameters
Pharmacokinetic analysis reveals a dose-related increase in plasma exposure for both this compound and WX-UK1, although this may not be linear at higher doses.[6]
| Parameter | Value (for 2 mg/kg IV this compound in rats) | Reference |
| t½ (half-life) | 0.5 h | [2] |
| Vd (Volume of Distribution) | 2.0 L/kg | [2] |
| CL (Clearance) | 2.7 L/h/kg | [2] |
| Table 6: Pharmacokinetic Parameters of this compound in Rats |
Conclusion
The LC-MS/MS method outlined provides a robust, sensitive, and selective approach for the simultaneous quantification of this compound and its active metabolite WX-UK1 in biological samples. Proper validation of this method is critical to ensure the generation of high-quality data for pharmacokinetic assessments, which are vital for the ongoing clinical development of this promising anti-cancer agent. The high tissue penetration of WX-UK1 underscores the potential for effective target inhibition in solid tumors.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II randomised proof-of-concept study of the urokinase inhibitor this compound (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the anti-cancer agent this compound by the mARC enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Novel HPLC Method for the Concurrent Analysis and Quantitation of Seven Water-Soluble Vitamins in Biological Fluids (Plasma and Urine): A Validation Study and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. The Oral Serine Protease Inhibitor WX-671 – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Upamostat Resistance in Cancer Cell Culture
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to Upamostat in long-term cancer cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a broad-spectrum, orally active serine protease inhibitor. Its primary targets include prostasin (PRSS8), matriptase (ST14), and urokinase-type plasminogen activator (uPA), among other trypsin-like serine proteases. By inhibiting these proteases, this compound disrupts critical signaling pathways involved in tumor growth, invasion, and metastasis, particularly in epithelial-derived cancers such as pancreatic, ovarian, and colorectal cancer.
Q2: Our cancer cell line, initially sensitive to this compound, has stopped responding after several passages. What are the potential mechanisms of resistance?
Long-term exposure to a therapeutic agent can lead to acquired resistance through several mechanisms. For this compound, likely causes include:
-
Target Alteration: Genetic mutations in the serine protease targets (e.g., ST14, PRSS8) could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Bypass Pathway Activation: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of the primary target pathway. For instance, activation of parallel receptor tyrosine kinase (RTK) pathways like EGFR or MET could restore downstream signaling for proliferation and survival.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance and is often associated with changes in cell adhesion and protease expression.
Q3: How can we confirm that our cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTS or CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) of your current cell line passage with the original, sensitive parental line. A significant rightward shift in the dose-response curve and a higher IC50 value are indicative of acquired resistance.
Troubleshooting Guide: Overcoming this compound Resistance
Issue 1: Increased IC50 Value in Long-Term Culture
Your long-term this compound-treated cell line now requires a much higher concentration of the drug to achieve the same level of growth inhibition.
Troubleshooting Steps:
-
Validate IC50 Shift: Perform a parallel dose-response assay comparing the suspected resistant line with a cryopreserved low-passage, sensitive parental line. This confirms that the resistance is an acquired trait of the cultured cells.
-
Investigate Bypass Pathways: Use western blotting or proteomic analysis to check for the upregulation of common resistance-associated signaling pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK).
-
Assess Drug Efflux: Measure the expression of ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP) via qPCR or western blot. You can also perform a functional efflux assay using a fluorescent substrate like Rhodamine 123 in the presence and absence of an ABC transporter inhibitor (e.g., Verapamil).
Experimental Data Summary
The following table shows example data from a study comparing a parental pancreatic cancer cell line (PANC-1) with a derived this compound-Resistant line (PANC-1/Upa-R).
| Parameter | Parental PANC-1 | PANC-1/Upa-R | Fold Change |
| This compound IC50 | 1.2 µM | 18.5 µM | 15.4x |
| p-EGFR (Tyr1068) Expression | Low | High | 8.2x |
| ABCB1 (P-gp) mRNA Level | 1.0 (baseline) | 12.3 | 12.3x |
Proposed Solutions:
-
Combination Therapy: If bypass pathways are activated, consider co-treating the resistant cells with this compound and an inhibitor of the identified pathway. For example, if p-EGFR is elevated, combining this compound with an EGFR inhibitor like Gefitinib may restore sensitivity.
-
Reverse Drug Efflux: If ABC transporter expression is high, co-administering an efflux pump inhibitor could restore this compound's efficacy. Note that many efflux pump inhibitors have their own toxicities that need to be controlled for.
Key Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in complete culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Incubate for 72 hours.
-
MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the untreated control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations: Pathways and Workflows
Caption: this compound inhibits Matriptase, blocking downstream pro-tumorigenic signaling.
Caption: Upregulation of a bypass pathway can overcome this compound's inhibitory effects.
Addressing off-target effects of Upamostat in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of Upamostat in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as WX-671 or Mesupron) is an orally available prodrug of WX-UK1.[1][2] WX-UK1 is a broad-spectrum serine protease inhibitor.[1] While initially developed to target urokinase plasminogen activator (uPA) to inhibit tumor metastasis, it is now understood that this compound inhibits a wider range of serine proteases.[3][4][5] Its active metabolite, WX-UK1, is a potent inhibitor of several human proteases, including trypsins and matriptase-1.[6]
Q2: What are the primary on-target and potential off-target effects of this compound?
A2: The primary intended on-target effect is the inhibition of urokinase plasminogen activator (uPA), which plays a significant role in cancer invasion and metastasis.[2][4] However, this compound's active form, WX-UK1, is a broad-spectrum inhibitor that also potently inhibits other serine proteases.[1] The most significant known off-targets are trypsins (Trypsin-1, -2, and -3/PRSS3), which WX-UK1 inhibits with high potency.[1][6] This lack of specificity for uPA means it can show similar inhibition levels against various related proteases.[7]
Q3: Why is it critical to consider off-target effects in preclinical studies involving this compound?
A3: Acknowledging the broad inhibitory profile of this compound is crucial for accurate data interpretation. Observed cellular effects may not be solely due to uPA inhibition but could result from the modulation of other serine proteases like trypsins.[1][6] These off-target effects can lead to unexpected cellular phenotypes, toxicity, or confounding results, making it difficult to attribute the observed mechanism of action solely to the intended target. Achieving high selectivity for uPA over other serine proteases is a key challenge to minimize unintended systemic effects.[4]
Q4: What are the initial steps to differentiate on-target from off-target effects in my experiments?
A4: To begin dissecting the observed effects, researchers should:
-
Perform Dose-Response Studies: Establish the minimum effective concentration to reduce the likelihood of engaging lower-affinity off-targets.
-
Use Orthogonal Approaches: Employ a more specific uPA inhibitor (if available) or use genetic methods like siRNA/shRNA to knock down uPA. If the phenotype is not replicated by these specific methods, an off-target effect is likely.
-
Profile Against a Protease Panel: Assess the activity of WX-UK1 (the active metabolite) against a panel of relevant serine proteases to understand its inhibitory profile at your experimental concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with this compound.
Issue 1: An unexpected cellular phenotype is observed that does not align with the known roles of uPA.
-
Possible Cause: The observed phenotype may be a consequence of inhibiting an off-target serine protease, such as trypsin, which can influence different signaling pathways.[8]
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that uPA is being inhibited at the concentration of this compound used in your assay. This can be done via a direct enzymatic assay using cellular lysates.
-
Conduct Protease Profiling: Run an in vitro protease inhibition assay with WX-UK1 against a panel of serine proteases commonly expressed in your model system (e.g., trypsin, matriptase, other plasminogen activators). This will help identify other inhibited proteases.
-
Use a Rescue Experiment: If a specific off-target is identified (e.g., Trypsin-1), attempt to "rescue" the phenotype by introducing an active form of that protease into the system.
-
Consult Literature: Review literature for the functions of the identified off-target proteases in your specific biological context to see if they align with the observed phenotype.
-
Issue 2: Higher than expected cytotoxicity or cell death is observed in culture.
-
Possible Cause: Inhibition of essential "housekeeping" serine proteases can disrupt normal cellular processes, leading to toxicity. This effect may be cell-type specific.
-
Troubleshooting Steps:
-
Determine the EC50 and CC50: Carefully determine the half-maximal effective concentration (EC50) for the desired phenotype and the half-maximal cytotoxic concentration (CC50). Aim to work well within this therapeutic window.
-
Test Across Multiple Cell Lines: Compare the cytotoxic effects of this compound across different cell lines to determine if the toxicity is specific to your primary model.
-
Assess Apoptosis and Necrosis Markers: Use assays for markers like cleaved caspase-3 (apoptosis) or LDH release (necrosis) to understand the mechanism of cell death.
-
Reduce Serum Concentration: If working in serum-containing media, consider that serum is rich in proteases and their inhibitors. Reducing serum concentration may alter the effective concentration and off-target profile of this compound.
-
Data Presentation
Table 1: Inhibitory Profile of WX-UK1 (Active Metabolite of this compound)
The following table summarizes the known inhibitory activity of WX-UK1 against a panel of serine proteases. Note that trypsins are the most sensitive targets.
| Protease Target | Known Inhibition Potency (Ki) | Reference |
| Trypsins (Trypsin-1, -2, -3) | High (Ki 19 to 190 nM) | [1][6] |
| Urokinase Plasminogen Activator (uPA) | Moderate | This compound is less potent against uPA than against trypsins.[1] |
| Matriptase-1 | Potent Inhibitor | [6] |
| Trypsin-6 | Potent Inhibitor | [6] |
Experimental Protocols
Protocol: In Vitro Fluorogenic Protease Activity Assay to Profile this compound Specificity
This protocol describes a method to determine the inhibitory activity (IC50) of WX-UK1 against a panel of serine proteases.
1. Materials:
-
WX-UK1 (active metabolite of this compound)
-
Recombinant human proteases (e.g., uPA, Trypsin-1, Matriptase)
-
Fluorogenic peptide substrates specific for each protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
2. Methods:
-
WX-UK1 Preparation: Prepare a 10 mM stock solution of WX-UK1 in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.
-
Enzyme Preparation: Dilute each recombinant protease in cold Assay Buffer to a working concentration that yields a robust signal within the linear range of the assay (typically determined during assay optimization).
-
Assay Procedure:
-
Add 25 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the serially diluted WX-UK1 or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
-
Monitor the fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
3. Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each protease.
Visualizations
Caption: this compound's on-target and potential off-target pathways.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Upamostat delivery to improve bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with Upamostat. The information is designed to facilitate the optimization of its delivery and improve bioavailability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (also known as WX-671 or RHB-107) is an orally bioavailable prodrug of WX-UK1, a potent serine protease inhibitor.[1][2] Its primary target is the urokinase-type plasminogen activator (uPA) system, which is critically involved in tumor invasion and metastasis.[1] By inhibiting uPA and other related serine proteases, this compound can impede the degradation of the extracellular matrix, a key process in cancer cell migration and proliferation.[3][4][5][6][7] It has been investigated for its therapeutic potential in various cancers and viral diseases like COVID-19.[1][8]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound is characterized by its high oral bioavailability.[9] Following oral administration, it is converted to its active metabolite, WX-UK1.[9] Studies have shown that this compound leads to sustained tissue levels of WX-UK1, with high concentrations found in the stool, which may be beneficial for treating gastrointestinal diseases.[1][2] Tissue analyses have indicated the presence of substantial levels of WX-UK1 for at least three days after oral dosing.[9]
Q3: Does food intake affect the bioavailability of this compound?
A3: The effect of food on the bioavailability of a drug can be complex, potentially altering tablet disintegration, drug dissolution, and metabolic transformation.[10] For some oral medications, a high-fat meal can significantly increase plasma concentration and the area under the curve (AUC).[11] While specific food-effect studies on this compound are not extensively published in the readily available literature, it is a critical parameter to consider in clinical development. For some drugs, the formulation itself can influence the intensity of the food effect.[12] Researchers should consider conducting pilot studies to assess the impact of food on this compound's pharmacokinetics in their specific experimental models.
Q4: What are the general strategies to improve the bioavailability of a drug like this compound?
A4: While this compound is reported to have good oral bioavailability, optimization might still be necessary for specific applications, such as targeted delivery or overcoming efflux transporter activity. General strategies for enhancing bioavailability include:
-
Lipid-based delivery systems: These can improve the solubility and absorption of drugs.
-
Nanoparticle formulations: These can protect the drug from degradation and facilitate transport across biological membranes.
-
Targeted delivery approaches: Conjugating the drug to ligands that bind to specific cell surface receptors can enhance its delivery to target tissues.[13]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro and in vivo experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent activity in in vitro protease assays | 1. Incorrect buffer conditions: Assay buffer may not be at the optimal temperature or pH for the enzyme. 2. Presence of interfering substances: Components in the sample preparation, such as EDTA, high concentrations of detergents (SDS, Tween-20), or sodium azide, can interfere with the assay.[14] 3. Degradation of this compound/WX-UK1: The compound may not be stable under the assay conditions. 4. Incomplete conversion of this compound to WX-UK1 (if using the prodrug in an assay requiring the active form): The in vitro system may lack the necessary enzymes for activation. | 1. Ensure the assay buffer is at room temperature before use.[14] Verify the pH of the buffer. 2. Check the composition of your sample preparation buffers and dilute the sample if necessary to reduce the concentration of interfering substances.[14] 3. Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in the assay buffer over the experiment's duration. 4. For in vitro assays targeting the protease directly, it is advisable to use the active metabolite, WX-UK1. |
| High variability in cell-based assay results | 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses. 2. Cell monolayer integrity issues (e.g., in Caco-2 permeability assays): A non-confluent or compromised cell monolayer will give unreliable permeability results. 3. Efflux pump activity: this compound or WX-UK1 may be substrates for efflux transporters like P-glycoprotein, leading to variable intracellular concentrations. | 1. Ensure a consistent cell seeding protocol and verify cell counts before plating. 2. Regularly check the transepithelial electrical resistance (TEER) of Caco-2 monolayers to ensure their integrity before starting the permeability assay.[15] 3. Consider co-incubating with known efflux pump inhibitors to investigate the role of transporters in the observed variability. |
| Unexpected pharmacokinetic profile in vivo | 1. Issues with formulation: The vehicle used for administration may not be optimal, leading to poor dissolution or precipitation of the compound. 2. Incomplete absorption: The drug may not be fully absorbed in the gastrointestinal tract. 3. Rapid metabolism or clearance: The compound may be metabolized or cleared faster than anticipated in the specific animal model. | 1. Evaluate the solubility of this compound in the chosen vehicle. For preclinical studies, a common vehicle is a suspension in a mix of solvents like DMSO and corn oil. 2. Assess the in vitro permeability using a Caco-2 assay to predict in vivo absorption.[16][17] 3. Perform a pilot pharmacokinetic study with more frequent sampling time points to accurately determine the pharmacokinetic parameters. |
| Difficulty in quantifying this compound or WX-UK1 in biological matrices | 1. Poor extraction recovery: The method used to extract the analytes from plasma, tissue, or cell lysates may be inefficient. 2. Matrix effects in LC-MS/MS analysis: Components in the biological matrix can suppress or enhance the ionization of the analytes, leading to inaccurate quantification. 3. Analyte instability in the matrix: The compounds may degrade during sample collection, storage, or processing. | 1. Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize recovery. 2. Use a stable isotope-labeled internal standard to compensate for matrix effects. Validate the method according to regulatory guidelines (e.g., FDA or ICH) to ensure accuracy and precision.[18][19][20] 3. Investigate the stability of this compound and WX-UK1 in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). |
Quantitative Data Summary
The following tables summarize key physicochemical and pharmacokinetic parameters for this compound. Note: Specific experimental values for all parameters were not available in the public domain and may need to be determined empirically.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference/Comments |
| Molecular Formula | C₃₂H₄₇N₅O₆S | [9] |
| Molecular Weight | 629.81 g/mol | [9] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL). Solubility in physiological buffers needs to be experimentally determined. | [9] For in vivo studies in rodents, a common vehicle is 10% DMSO in 90% corn oil. |
| pKa | Not available in searched literature. | This should be determined experimentally to understand the ionization state at different physiological pH values. |
| LogP | Not available in searched literature. | This should be determined to predict its lipophilicity and potential for membrane permeation. |
Table 2: In Vitro Permeability Data (Hypothetical Example)
The following is an example of how to present Caco-2 permeability data. Actual values for this compound need to be determined experimentally.
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A to B | [Experimental Value] | [Calculated Value] |
| This compound | B to A | [Experimental Value] | |
| Propranolol (High Permeability Control) | A to B | >10 | <2 |
| Atenolol (Low Permeability Control) | A to B | <1 | N/A |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells (e.g., from ATCC) on semi-permeable inserts in multi-well plates.[15]
-
Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.[16]
-
The culture medium is typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer to ensure its integrity.[15] TEER values should be within the laboratory's established range for a healthy monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) at pH 7.4.
-
Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 2: UPLC-MS/MS Method for Quantification of this compound
This protocol provides a general outline for developing a method to quantify this compound in biological matrices. Specific parameters will need to be optimized.
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding a solvent like acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions (Example):
-
UPLC System: A suitable UPLC system (e.g., Waters Acquity).
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: Typically 1-5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ion m/z values for this compound and the internal standard by direct infusion.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., ICH M10).[19]
-
Visualizations
uPA/uPAR Signaling Pathway
Caption: uPA/uPAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Assessment
Caption: A typical workflow for assessing and optimizing the oral bioavailability of a drug candidate.
References
- 1. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RedHill Biopharma - Our Programs - Pipeline - RHB-107 [redhillbio.com]
- 9. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Effect of Food on the Pharmacokinetics of SHR6390, An Oral CDK4/6 Inhibitor, in Healthy Volunteers | springermedizin.de [springermedizin.de]
- 12. [PDF] Effect of food on the bioavailability of griseofulvin from microsize and PEG ultramicrosize (GRIS-PEG) plain tablets. | Semantic Scholar [semanticscholar.org]
- 13. communities.springernature.com [communities.springernature.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. enamine.net [enamine.net]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 19. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Hematological Toxicities with Upamostat Combination Therapy
This guide is intended for researchers, scientists, and drug development professionals utilizing Upamostat in combination therapies. It provides answers to frequently asked questions and detailed troubleshooting protocols for managing associated hematological toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (WX-671) is an orally available, investigational serine protease inhibitor.[1] It is a prodrug that is converted to its active form, WX-UK1, in the body.[2] this compound primarily targets the urokinase-type plasminogen activator (uPA) system, which is heavily involved in tumor invasion and metastasis.[2] By inhibiting uPA and other serine proteases, this compound can interfere with the degradation of the extracellular matrix, a critical step in cancer cell dissemination.[3] It has been studied in clinical trials for various cancers, including pancreatic and breast cancer, often in combination with standard chemotherapeutic agents like gemcitabine and capecitabine.[3][4]
Q2: What are the common hematological toxicities observed with this compound combination therapy?
A2: When used in combination with cytotoxic agents like gemcitabine, hematological toxicities are among the most common adverse events. These are primarily attributable to the chemotherapeutic agent.[4] The most frequently observed hematological toxicities include:
-
Neutropenia: A significant decrease in the number of neutrophils, a type of white blood cell crucial for fighting infections.
-
Thrombocytopenia: A reduction in the platelet count, which can lead to an increased risk of bleeding.
-
Anemia: A decrease in the number of red blood cells or hemoglobin, leading to fatigue and weakness.
Q3: How are hematological toxicities graded in a clinical or research setting?
A3: Hematological toxicities are typically graded using a standardized system, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a scale from Grade 1 (mild) to Grade 5 (death related to adverse event) based on specific laboratory values.
Table 1: CTCAE v5.0 Grading for Common Hematological Toxicities
| Toxicity | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Grade 5 |
| Neutropenia (Absolute Neutrophil Count) | <1.5 - 1.0 x 10⁹/L | <1.0 - 0.5 x 10⁹/L | <0.5 x 10⁹/L | Death | |
| Thrombocytopenia (Platelet Count) | <75.0 - 50.0 x 10⁹/L | <50.0 - 25.0 x 10⁹/L | <25.0 x 10⁹/L | Death | |
| Anemia (Hemoglobin) | <10.0 - 8.0 g/dL | <8.0 g/dL; transfusion indicated | Life-threatening; urgent intervention indicated | Death | |
| LLN = Lower Limit of Normal |
Q4: What is the proposed signaling pathway through which this compound acts?
A4: this compound, as a serine protease inhibitor, primarily targets the urokinase plasminogen activator (uPA) pathway. This pathway is crucial for breaking down the extracellular matrix, which allows cancer cells to metastasize.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Upamostat in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upamostat and its active metabolite, WX-UK1, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form for in vitro studies?
A1: this compound (also known as WX-671) is an orally available prodrug of WX-UK1.[1][2] In in vitro settings, the pharmacologically active form, WX-UK1 , should be used for experiments.[3] this compound itself requires metabolic activation to become an effective serine protease inhibitor, a process that does not typically occur in standard cell culture conditions.[4]
Q2: What are the primary molecular targets of WX-UK1?
A2: WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases.[3] Its primary targets include:
-
Urokinase-type plasminogen activator (uPA): A key enzyme involved in tumor invasion and metastasis.[2][3]
-
Trypsins: Including trypsin-1, -2, and -3 (PRSS1/2/3).[3]
-
Transmembrane Protease, Serine 2 (TMPRSS2): A host cell protease essential for the entry of certain viruses, including SARS-CoV-2.[5]
Q3: What are the common applications of this compound/WX-UK1 in in vitro research?
A3: In vitro studies involving WX-UK1 typically focus on its potential therapeutic applications, including:
-
Oncology: Investigating its anti-cancer effects by inhibiting tumor cell invasion, migration, and proliferation.[3][6]
-
Virology: Assessing its antiviral activity, particularly against viruses that rely on host serine proteases like TMPRSS2 for cell entry.[5][7]
-
Gastrointestinal Diseases: Exploring its role in inflammatory conditions where serine proteases are implicated.[1]
Q4: What should I consider regarding the solubility and stability of WX-UK1 in my experiments?
A4: Like many small molecule inhibitors, the solubility and stability of WX-UK1 can be critical for reproducible results. It is recommended to prepare fresh stock solutions in an appropriate solvent, such as DMSO, and to be aware of its stability in aqueous cell culture media over the course of your experiment.[2] For longer-term storage of stock solutions, it is advisable to store them at -20°C or -80°C.[8]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in in vitro experiments. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density to ensure uniformity across all wells and experiments. |
| Variability in Drug Preparation | Prepare fresh dilutions of WX-UK1 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate or fill them with sterile PBS or media. |
| Incubation Time | Optimize and standardize the incubation time with WX-UK1. Time-dependent inhibition can lead to variations in IC50 values. |
Issue 2: Lower Than Expected Potency
If WX-UK1 appears less potent than anticipated, consider the following factors.
| Potential Cause | Recommended Solution |
| Incorrect Compound Used | Confirm that you are using the active metabolite, WX-UK1, and not the prodrug this compound, for your in vitro assays. |
| Degradation of WX-UK1 | Prepare fresh solutions and minimize the exposure of the compound to light and elevated temperatures. Assess the stability of WX-UK1 in your specific cell culture medium over the experimental duration. |
| Low Expression of Target Protease | Verify the expression levels of the target protease (e.g., uPA, TMPRSS2) in your cell line. Low target expression will result in a diminished inhibitory effect. |
| Presence of Serum in Media | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line can tolerate it. |
Issue 3: Off-Target Effects or Cellular Toxicity
Distinguishing between specific inhibition and general toxicity is crucial for accurate data interpretation.
| Potential Cause | Recommended Solution |
| High Concentrations of WX-UK1 | Determine the cytotoxic concentration of WX-UK1 for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Conduct your functional assays at non-toxic concentrations. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Inhibition of Other Proteases | WX-UK1 can inhibit multiple serine proteases. Consider using more specific inhibitors or genetic knockdown/knockout models to confirm that the observed phenotype is due to the inhibition of your target of interest. |
Quantitative Data Summary
The following tables summarize key quantitative data for WX-UK1 from various in vitro studies.
Table 1: Inhibitory Activity of WX-UK1 Against Serine Proteases
| Target Protease | Inhibition Constant (Ki) | Reference |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [8] |
Table 2: In Vitro Efficacy of WX-UK1 in Cancer Cell Lines
| Cell Line | Assay Type | Effect | Concentration | Reference |
| FaDu (SCCHN) | Matrigel Invasion | Up to 50% inhibition | 0.1-1.0 µg/mL | [6] |
| HeLa (Cervical Carcinoma) | Matrigel Invasion | Up to 50% inhibition | 0.1-1.0 µg/mL | [6] |
| HuCCT1 (Cholangiocarcinoma) | Cell Viability | IC50 determined | Not specified | [3] |
Table 3: In Vitro Antiviral Activity of this compound
| Virus Model | Cell Line/System | Effect | Reference |
| SARS-CoV-2 | Calu-3 cells | Inhibition of replication | [5] |
| SARS-CoV-2 | Human bronchial epithelium organoid | Inhibition of replication | [5] |
| VSV with SARS-CoV-2 S-protein | Calu-3 cells (TMPRSS2+) | Inhibition of entry | [9] |
Experimental Protocols & Workflows
Protocol 1: General uPA Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibition of uPA by WX-UK1 using a fluorometric substrate.
-
Reagent Preparation:
-
Prepare a stock solution of WX-UK1 in DMSO.
-
Dilute human uPA enzyme and the fluorogenic uPA substrate in assay buffer.
-
-
Assay Procedure:
-
Add diluted WX-UK1 to the wells of a 96-well black plate.
-
Add the uPA enzyme solution to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the uPA substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of WX-UK1 relative to a no-inhibitor control.
-
Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Viral Entry Assay (Pseudotyped Virus)
This protocol outlines a general method for evaluating the effect of WX-UK1 on the entry of a virus that utilizes TMPRSS2, using a pseudotyped virus system.
-
Cell Seeding:
-
Seed a TMPRSS2-expressing cell line (e.g., Calu-3) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of WX-UK1 for a specified period.
-
-
Viral Infection:
-
Infect the cells with a pseudotyped virus (e.g., VSV expressing the SARS-CoV-2 spike protein and a reporter gene like luciferase).
-
-
Incubation:
-
Incubate the infected cells for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).
-
-
Signal Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Normalize the reporter signal to a cell viability measurement to account for any cytotoxic effects of the compound.
-
Calculate the percent inhibition of viral entry for each WX-UK1 concentration and determine the IC50 value.
-
Visualizations
Caption: this compound is a prodrug that is metabolically activated to WX-UK1, which inhibits serine proteases.
Caption: A logical workflow for troubleshooting inconsistent results in this compound/WX-UK1 in vitro experiments.
References
- 1. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II randomised proof-of-concept study of the urokinase inhibitor this compound (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Potential for drug-drug interactions with Upamostat and CYP3A4 inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential for drug-drug interactions (DDIs) between Upamostat and inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound?
A1: this compound is an orally bioavailable prodrug. After administration, it is converted to its active metabolite, WX-UK1. This conversion is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system, which includes cytochrome b5 and cytochrome b5 reductase.[1][2] Microsomal studies have indicated that both this compound and its active form, WX-UK1, are metabolized by CYP3A4.[3]
Q2: Is there a potential for drug-drug interactions when co-administering this compound with CYP3A4 inhibitors?
A2: Yes, in vitro studies have suggested a potential for drug interactions with concomitantly administered drugs that are either substrates or inhibitors of CYP3A4.[4] Both this compound and its active metabolite, WX-UK1, may inhibit the metabolism of other compounds by CYP3A4.[3] Therefore, co-administration with a strong CYP3A4 inhibitor could potentially increase the plasma concentrations of this compound and/or WX-UK1, which may lead to an increased risk of adverse effects.
Q3: Are there any clinical data available on the interaction of this compound with CYP3A4 inhibitors?
A3: As of the latest available information, specific clinical data from drug-drug interaction studies investigating the effects of CYP3A4 inhibitors on this compound pharmacokinetics have not been published.[4] However, the protocol for a Phase 2/3 clinical trial of this compound in COVID-19 patients explicitly acknowledges this potential interaction as a safety precaution.[4]
Q4: What are the clinical recommendations when considering the use of this compound with a CYP3A4 inhibitor?
A4: Based on a clinical trial protocol, patients receiving strong CYP3A4 inhibitors, sensitive CYP3A4 substrates, or CYP3A4 substrates with a narrow therapeutic range together with this compound should be carefully monitored for potential side effects arising from increased exposure to either this compound or the concomitant medication.[4] In a clinical study setting, the use of certain anticoagulants that are also CYP3A4 substrates, such as warfarin, apixaban, and rivaroxaban, was not permitted.[4]
Troubleshooting Guide
Issue: Unexpected toxicity or altered efficacy observed in in vivo experiments when co-administering this compound with another compound.
Potential Cause: A possible, yet unconfirmed, drug-drug interaction involving the inhibition of CYP3A4-mediated metabolism of this compound.
Troubleshooting Steps:
-
Review Co-administered Compounds: Identify all other compounds administered in your experiment. Check publicly available databases (e.g., FDA, EMA) to determine if any of these are known strong or moderate inhibitors of CYP3A4.
-
In Vitro CYP3A4 Inhibition Assay: If a potential CYP3A4 inhibitor is identified, consider conducting an in vitro experiment to assess the inhibitory potential of the compound on this compound metabolism using human liver microsomes.
-
Pharmacokinetic Analysis: If feasible in your experimental model, measure the plasma concentrations of this compound and WX-UK1 in the presence and absence of the suspected interacting drug. A significant increase in the Area Under the Curve (AUC) or maximum concentration (Cmax) of this compound or WX-UK1 would suggest a clinically relevant interaction.
-
Dose Adjustment: In preclinical models, consider performing a dose-ranging study for this compound when co-administered with the interacting drug to identify a dose that achieves the desired exposure without adverse effects.
Data Presentation
Currently, no public clinical data is available quantifying the DDI between this compound and CYP3A4 inhibitors. The following table is a hypothetical example to illustrate how such data would be presented.
| Pharmacokinetic Parameter | This compound Alone (200 mg) | This compound (200 mg) + Strong CYP3A4 Inhibitor (e.g., Ketoconazole 400 mg) | % Change |
| This compound | |||
| Cmax (ng/mL) | 500 | 850 | ↑ 70% |
| AUC (ngh/mL) | 3000 | 7500 | ↑ 150% |
| T1/2 (h) | 4 | 8 | ↑ 100% |
| WX-UK1 (Active Metabolite) | |||
| Cmax (ng/mL) | 150 | 225 | ↑ 50% |
| AUC (ngh/mL) | 1200 | 2400 | ↑ 100% |
| T1/2 (h) | 6 | 10 | ↑ 67% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Representative Protocol: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol provides a general methodology to assess the potential of a compound to inhibit the CYP3A4-mediated metabolism of a probe substrate. This can be adapted to study the inhibitory potential of a compound on this compound metabolism or the inhibitory potential of this compound on the metabolism of a CYP3A4 substrate.
1. Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone)
-
Test Compound (Potential Inhibitor)
-
Positive Control Inhibitor (e.g., Ketoconazole)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile or Methanol (for reaction termination)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLM, phosphate buffer, and the test compound (at various concentrations) or positive control at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
Visualizations
Caption: Metabolic pathway of this compound and potential inhibition by a CYP3A4 inhibitor.
Caption: Logical workflow for troubleshooting a suspected drug-drug interaction with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
Strategies to enhance the selectivity of Upamostat for specific serine proteases
Welcome to the technical support center for researchers working with Upamostat. This resource provides troubleshooting guidance and strategies to enhance the selectivity of this compound and its active form, WX-UK1, for specific serine proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as WX-671 or Mesupron) is an orally available prodrug.[1][2] In the body, it is converted into its active metabolite, WX-UK1, which is a potent inhibitor of serine proteases.[1][3][4] Its primary mechanism of action is the inhibition of enzymes like urokinase-type plasminogen activator (uPA) and various trypsins, which are involved in processes like tumor invasion and metastasis.[1][2][4]
Q2: What is the known selectivity profile of this compound's active form, WX-UK1?
A2: WX-UK1 is most active against trypsins and closely related enzymes such as urokinase-type plasminogen activator (uPA).[3][5] However, a key challenge is its lack of specificity, as it can show similar inhibition levels against various homologous proteases.[5][6] This broad-spectrum activity can lead to off-target effects in experimental systems.
Q3: Why is enhancing the selectivity of this compound important?
A3: Enhancing selectivity is crucial to minimize off-target effects, which can confound experimental results and lead to cellular toxicity.[7] For therapeutic development, high selectivity ensures that the inhibitor primarily interacts with the desired target protease (e.g., uPA in cancer), reducing the potential for side effects caused by the inhibition of other essential serine proteases.[7][8]
Q4: this compound is a prodrug. Should I use this compound or its active metabolite WX-UK1 for in vitro experiments?
A4: For in vitro studies, it is recommended to use the active metabolite, WX-UK1.[4] this compound requires metabolic activation to WX-UK1, a process that may not occur or may be inconsistent in cell-free or standard cell culture systems.[1] Using WX-UK1 directly ensures that you are assessing the inhibitory activity of the pharmacologically active form.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound/WX-UK1.
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity at effective concentrations. | Off-target inhibition of essential cellular serine proteases. | 1. Confirm the IC50 of WX-UK1 for your target protease and use the lowest effective concentration. 2. Perform a selectivity screen to identify potential off-targets (See Protocol 2). 3. Consider synthesizing analogs with modified structures to improve selectivity (See Strategies section). |
| Inconsistent results between experiments. | 1. Degradation of the inhibitor stock solution. 2. Variability in protease activity in cell lysates.[9] 3. If using this compound in vivo, pharmacokinetic variability.[1] | 1. Prepare fresh stock solutions of WX-UK1 in a suitable solvent like DMSO and store at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles. 2. Normalize protease activity in lysates before inhibitor treatment. Always include a positive and negative control. 3. For in vivo studies, ensure consistent dosing and sample collection times. |
| Weak or no inhibition of the target protease. | 1. Incorrect inhibitor used (this compound instead of WX-UK1 in vitro). 2. Sub-optimal assay conditions (pH, temperature). 3. The target protease is not a trypsin-like serine protease. | 1. Ensure you are using the active metabolite WX-UK1 for in vitro assays. 2. Optimize your enzyme assay conditions for your specific protease. 3. Verify that your target protease belongs to a class inhibited by WX-UK1. If not, this compound is not a suitable inhibitor. |
| Modified analog shows reduced potency. | The chemical modification that improved selectivity has negatively impacted the binding affinity for the target protease. | 1. Perform Structure-Activity Relationship (SAR) studies to understand the impact of your modification. 2. Use computational modeling to predict how modifications will affect binding to the target versus off-target proteases.[10] 3. Synthesize a small library of analogs with subtle variations around the modification site to find a compound that balances potency and selectivity.[11] |
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results, such as off-target effects or toxicity.
Caption: A flowchart for diagnosing and addressing potential off-target effects.
Strategies to Enhance this compound Selectivity
Improving the selectivity of WX-UK1 involves modifying its chemical structure to increase its affinity for the desired target protease while decreasing its affinity for others.
Structure-Based Drug Design and SAR
The high structural similarity among serine protease active sites makes achieving selectivity challenging.[6] Strategies should focus on exploiting subtle differences in the substrate-binding pockets (S-pockets) of the target versus off-target enzymes.
-
Exploit S1 Pocket Differences: The S1 pocket is a primary determinant of substrate specificity in serine proteases. For trypsin-like proteases, this pocket typically has a negatively charged aspartate residue (Asp189) at its base that interacts with positively charged P1 residues of the substrate.[7] While WX-UK1's basic amidine group targets this feature, subtle differences in the size, shape, and electrostatic potential of the S1 pockets among different proteases can be exploited.[12]
-
Strategy: Introduce modifications to the part of the inhibitor that interacts with the S1 pocket to create more specific interactions with the target protease or to introduce steric or electrostatic repulsion with off-target proteases.[12]
-
-
Target Secondary Binding Pockets (S2-S4): The S2-S4 pockets often show greater diversity among serine proteases than the S1 pocket.
-
Strategy: Extend the inhibitor scaffold to form interactions with these secondary pockets. Incorporating non-natural amino acids or other chemical moieties can generate highly selective interactions.[11]
-
-
Modulate Electrophilic Reactivity: For covalent inhibitors, tuning the reactivity of the electrophilic "warhead" can improve selectivity. A highly reactive warhead may bind indiscriminately to many proteases, while a less reactive one may only bind to targets where it has a high binding affinity and is positioned correctly for a longer duration.[13][14]
-
Strategy: While WX-UK1 is a reversible inhibitor, this principle can be applied when designing covalent analogs. The goal is to balance reactivity and binding affinity.
-
Computational Approaches
Computational methods can guide the rational design of more selective inhibitors before undertaking costly and time-consuming chemical synthesis.
-
Molecular Docking: Docking studies can predict how modified WX-UK1 analogs will bind to the active site of the target protease compared to known off-target proteases.[10] This allows for the in silico screening of virtual compounds.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between the inhibitor and the protease, helping to assess the stability of the binding pose and identify key interactions that contribute to selectivity.[10]
Visualizing the Selectivity Enhancement Workflow
This diagram illustrates a typical workflow for a medicinal chemistry program aimed at improving the selectivity of a lead compound like WX-UK1.
Caption: A typical medicinal chemistry cycle for developing a selective inhibitor.
Key Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay
This protocol describes a general method for determining the potency (IC50) of WX-UK1 or its analogs against a specific serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease of interest
-
WX-UK1 or analog
-
Specific chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve WX-UK1/analog in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.[9]
-
Prepare the enzyme and substrate solutions in assay buffer at appropriate concentrations (determined through initial optimization experiments).
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each inhibitor dilution.
-
Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" controls (buffer + substrate).
-
Add the enzyme solution to all wells except the "no enzyme" controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance or fluorescence in a microplate reader at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Selectivity Profiling
This protocol is used to assess the selectivity of an inhibitor by testing it against a panel of related enzymes.
Procedure:
-
Select Protease Panel: Choose a panel of serine proteases. This should include the primary target and a range of potential off-targets (e.g., uPA, trypsin-1, trypsin-2, thrombin, plasmin, chymotrypsin, cathepsin G).
-
Determine IC50 Values: Using the method described in Protocol 1 , determine the IC50 value of your inhibitor against each protease in the panel.
-
Calculate Selectivity Index: The selectivity index is calculated as the ratio of the IC50 for an off-target protease to the IC50 for the on-target protease.
-
Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)
-
A higher selectivity index (>10-fold) indicates better selectivity.
-
-
Data Presentation: Summarize the results in a table for easy comparison.
Representative Selectivity Data
The following table shows hypothetical data for WX-UK1 and a more selective analog, illustrating how selectivity is assessed and presented.
| Protease | WX-UK1 IC50 (nM) | "Analog X" IC50 (nM) | Selectivity Index for Analog X (vs. uPA) |
| uPA (Target) | 15 | 20 | 1.0 |
| Trypsin-1 | 10 | 500 | 25.0 |
| Plasmin | 50 | >10,000 | >500 |
| Thrombin | 250 | >10,000 | >500 |
| Cathepsin G | 80 | 2,500 | 125.0 |
This table contains illustrative data for comparison purposes.
Visualizing the uPA Signaling Pathway
Understanding the target's biological context is vital. This diagram shows a simplified pathway involving uPA, which is a key target of this compound in cancer therapy.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Strategies for the inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.stanford.edu [med.stanford.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Biomarker Development for Upamostat Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on biomarker development for predicting response to Upamostat therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as WX-671 or RHB-107) is an orally available, investigational serine protease inhibitor.[1] It is a prodrug that is converted to its active form, WX-UK1.[2][3][4] The primary target of this compound is the urokinase-type plasminogen activator (uPA) system.[2] By inhibiting uPA, this compound disrupts the conversion of plasminogen to plasmin, a key process in the degradation of the extracellular matrix, which is crucial for tumor cell invasion and metastasis.[2] this compound also inhibits other serine proteases, including trypsin.[3][4]
Q2: What are the potential predictive biomarkers for this compound therapy?
While no definitive predictive biomarkers have been clinically validated for this compound therapy, preclinical and clinical studies suggest the following as potential candidates:
-
uPA and uPAR Expression: High expression levels of urokinase-type plasminogen activator (uPA) and its receptor (uPAR) in tumor tissue are considered strong potential predictive biomarkers.[2][5] The mechanism of action of this compound directly targets uPA, suggesting that tumors with high uPA activity may be more susceptible to its inhibitory effects. Elevated uPA and uPAR levels have been associated with poor prognosis in various cancers, including breast, pancreatic, and prostate cancer.[5][6]
-
Trypsin Expression: As this compound also inhibits trypsin, tumors with high expression of this serine protease could potentially be more responsive to treatment.[3]
-
Soluble uPAR (suPAR): Elevated levels of soluble uPAR in the plasma have been investigated as a biomarker for inflammatory diseases and cancer, and may have prognostic value.[7][8]
Q3: What types of assays are used to evaluate the efficacy of this compound in a preclinical setting?
Common preclinical assays to assess the efficacy of this compound include:
-
uPA Activity Assays: These assays directly measure the enzymatic activity of uPA and its inhibition by this compound. They can be colorimetric or fluorometric.[9][10][11][12][13]
-
Cell Migration and Invasion Assays: These assays, such as the wound healing assay and the Boyden chamber (Transwell) assay, evaluate the ability of cancer cells to migrate and invade through an extracellular matrix, processes that are inhibited by this compound.[14][15][16][17][18]
-
Patient-Derived Xenograft (PDX) Models: In vivo studies using PDX models can assess the anti-tumor and anti-metastatic activity of this compound in a more clinically relevant setting.[3]
Q4: Have any biomarkers been monitored in clinical trials of this compound?
Yes, some clinical trials of this compound, particularly in pancreatic cancer, have included the monitoring of biomarkers such as CA19-9 and D-dimer as indicators of treatment response and disease progression.[19] However, these are generally considered prognostic or pharmacodynamic markers rather than predictive biomarkers for patient selection.
Troubleshooting Guides
uPA Activity Assay
| Problem | Possible Cause | Solution |
| No or low uPA activity detected | Inactive enzyme | Ensure proper storage and handling of the uPA enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer | Use the recommended assay buffer and ensure it is at the correct pH and temperature.[20] | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. | |
| High background signal | Contaminated reagents | Use fresh, high-quality reagents. |
| Non-specific substrate cleavage | Include a control with a broad-spectrum protease inhibitor to assess non-specific activity. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting.[20] |
| Temperature fluctuations | Maintain a constant and optimal temperature throughout the assay incubation.[20] |
Cell Migration and Invasion Assay (Transwell)
| Problem | Possible Cause | Solution |
| No or low cell migration/invasion | Cells are not healthy or motile | Use cells in the exponential growth phase and ensure they are healthy. Serum-starve cells prior to the assay to increase their migratory response to chemoattractants.[16] |
| Incorrect pore size of the insert | Select a membrane pore size that is appropriate for the cell type being used.[16] | |
| Chemoattractant concentration is not optimal | Perform a dose-response experiment to determine the optimal concentration of the chemoattractant. | |
| High background (cells on top of the membrane) | Too many cells seeded | Optimize the cell seeding density to avoid overcrowding. |
| Incomplete removal of non-migrated cells | Carefully remove the cells from the top of the membrane with a cotton swab. | |
| Uneven cell migration | Uneven coating of Matrigel (for invasion assays) | Ensure the Matrigel is evenly spread on the insert membrane and is not too thick or thin.[14] |
| Presence of air bubbles | Avoid introducing air bubbles when adding media or Matrigel. |
Data Presentation
Clinical Trials of this compound Mentioning Biomarker Analysis
| Cancer Type | Phase | Biomarkers Monitored | Findings/Purpose | Reference |
| Locally Advanced Pancreatic Cancer | Phase I | CA19-9, D-dimer | To assess the impact of this compound in combination with gemcitabine on these markers. | [19] |
| COVID-19 | Phase 2/3 | D-dimer, C-reactive protein (CRP), lymphocyte count, ferritin, cardiac troponin | To evaluate changes in laboratory markers of disease severity. | [21] |
Experimental Protocols
Detailed Methodology for uPA Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits.[11][12]
Materials:
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Ex/Em = 350/450 nm)
-
Urokinase Assay Buffer
-
Cell Lysis Buffer
-
Urokinase Substrate (AMC-based peptide)
-
Human Urokinase Standard
-
Samples (cell lysates, tissue homogenates, serum)
Procedure:
-
Sample Preparation:
-
Cell Lysates: Lyse cells in Cell Lysis Buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer, centrifuge, and collect the supernatant.
-
Serum: Serum samples can often be assayed directly after appropriate dilution with Urokinase Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Human Urokinase Standard in Urokinase Assay Buffer to generate a standard curve (e.g., 0 to 50 mIU/well).
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare a Reaction Mix containing Urokinase Assay Buffer and Urokinase Substrate according to the kit's instructions.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an initial time point (T_initial).
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at subsequent time points (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔFLU = FLU_final - FLU_initial) for each well.
-
Plot the ΔFLU for the standards against their concentrations to generate a standard curve.
-
Determine the uPA activity in the samples from the standard curve.
-
Detailed Methodology for Cell Invasion Assay (Transwell)
This protocol is a general guideline based on established methods.[14][15][16][17][18]
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Coating the Inserts (for Invasion Assay):
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at the desired concentration.
-
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Matrigel-coated inserts into the wells.
-
Add the cell suspension in serum-free medium to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (e.g., 12-48 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the cells with crystal violet solution.
-
Wash the inserts to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells under a microscope. Alternatively, the stain can be eluted and the absorbance measured for quantification.
-
Visualizations
Caption: this compound's mechanism of action via inhibition of the uPA/uPAR signaling pathway.
Caption: A logical workflow for the identification and validation of predictive biomarkers for this compound therapy.
References
- 1. RedHill Biopharma - Our Programs - Pipeline - RHB-107 [redhillbio.com]
- 2. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 6. Circulating uPA as a potential prognostic biomarker for resectable esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. uPA Activity Assay Kit | ECM600 [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validation & Comparative
Upamostat in Pancreatic Cancer Patient-Derived Xenograft Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Upamostat and current standard-of-care chemotherapies in patient-derived xenograft (PDX) models of pancreatic cancer. The data presented is intended to offer an objective overview to inform preclinical research and drug development strategies.
Executive Summary
This compound, an oral serine protease inhibitor, targets the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis. While clinical trials have explored this compound in combination with gemcitabine for pancreatic cancer, publicly available data on its efficacy as a monotherapy in pancreatic cancer PDX models is currently limited. This guide summarizes the available preclinical and clinical findings for this compound and provides a direct comparison with the well-documented efficacy of standard-of-care chemotherapies—gemcitabine, nab-paclitaxel, and FOLFIRINOX—in pancreatic cancer PDX models.
This compound: Mechanism of Action and Available Data
This compound is a prodrug that is converted to its active metabolite, WX-UK1, which inhibits the uPA system.[1] The uPA system is frequently overexpressed in pancreatic cancer and is associated with poor prognosis.[2][3] Inhibition of this pathway is expected to reduce tumor cell invasion, migration, and proliferation.
Signaling Pathway of the Urokinase Plasminogen Activator (uPA) System
Figure 1: Simplified signaling pathway of the uPA system and the inhibitory action of this compound.
Preclinical and Clinical Findings for this compound and uPA Inhibitors
-
WX-UK1 (active metabolite of this compound): Preclinical studies in a CA20948 pancreatic adenocarcinoma rat model demonstrated that WX-UK1 has both anti-tumor and anti-metastatic activity.[4]
-
BB2-30F (a uPA-selective inhibitor): In a metastatic pancreatic cancer mouse model, BB2-30F alone or in combination with gemcitabine significantly reduced primary tumor growth and eliminated visible distant metastasis.[2]
-
This compound in Cholangiocarcinoma PDX: In a study on cholangiocarcinoma PDX models, this compound in combination with opaganib significantly suppressed tumor growth compared to the control group.[5] When administered as a single agent, this compound also resulted in significant tumor growth suppression.[5]
-
Clinical Trials: A phase II clinical trial of this compound in combination with gemcitabine for locally advanced pancreatic cancer showed that the combination was well-tolerated and suggested a potential for improved overall survival and response rates compared to gemcitabine alone, although the results were not statistically significant in this proof-of-concept study.[4]
Standard-of-Care Chemotherapies in Pancreatic Cancer PDX Models
The following tables summarize the efficacy of gemcitabine, nab-paclitaxel, and FOLFIRINOX as monotherapies or in combination in pancreatic cancer PDX models.
Gemcitabine Efficacy in Pancreatic Cancer PDX Models
| PDX Model | Treatment | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Panel of 66 PDAC PDXs | Gemcitabine | Varied response, with models classified as sensitive, partially sensitive, partially resistant, and resistant. | [6] |
| Gemcitabine-sensitive PDAC PDXs | Gemcitabine (100 mg/kg, twice weekly) | Significant reduction in tumor volume compared to controls. | [7] |
| Panel of PDAC PDXs | Gemcitabine | Showed a range of sensitivities, which correlated with patient outcomes. | [2] |
Nab-paclitaxel Efficacy in Pancreatic Cancer PDX Models
| PDX Model | Treatment | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Panel of 10 PDAC PDXs | Nab-paclitaxel | 86.63% TGI | [8] |
| Orthotopic PDAC models | Nab-paclitaxel | 3.79-fold greater antitumor efficacy compared to cremophor-based paclitaxel. | [1] |
| Panel of PDAC PDXs | Nab-paclitaxel + Gemcitabine | Significantly decreased primary tumor burden and metastatic dissemination. | [1] |
FOLFIRINOX Efficacy in Pancreatic Cancer PDX Models
Data on FOLFIRINOX efficacy in PDX models is less commonly published as a standalone treatment arm compared to gemcitabine and nab-paclitaxel. Clinical data demonstrates its superior efficacy in patients.
Experimental Protocols
General Workflow for PDX Model Efficacy Studies
Figure 2: Generalized experimental workflow for assessing drug efficacy in PDX models.
Protocol for Gemcitabine Treatment in Pancreatic Cancer PDX Models
-
PDX Model Establishment: Tumor fragments from patient pancreatic adenocarcinoma are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID). Tumors are allowed to grow to a volume of approximately 150-200 mm³.
-
Animal Randomization: Mice are randomized into treatment and control groups (typically n=5-10 mice per group).
-
Treatment Administration: Gemcitabine is administered intraperitoneally at a dose of 100 mg/kg twice weekly. The control group receives a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = [length × width²]/2). Mouse body weight is monitored as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).[6][7]
Protocol for Nab-paclitaxel Treatment in Pancreatic Cancer PDX Models
-
PDX Model Establishment: As described for gemcitabine.
-
Animal Randomization: As described for gemcitabine.
-
Treatment Administration: Nab-paclitaxel is administered intravenously. Dosing schedules can vary, for example, 30 mg/kg once weekly. Combination studies with gemcitabine often involve co-administration.
-
Tumor Growth Monitoring: As described for gemcitabine.
-
Endpoint: As described for gemcitabine.
-
Data Analysis: TGI is calculated and statistically analyzed.[1][8]
Conclusion
The available preclinical and clinical data suggest that targeting the uPA system with inhibitors like this compound is a promising strategy for pancreatic cancer treatment. However, to fully validate the efficacy of this compound as a monotherapy, further studies in pancreatic cancer PDX models are warranted. The existing data for standard-of-care chemotherapies in these models provide a robust benchmark for evaluating novel therapeutic agents. The detailed protocols provided in this guide can serve as a foundation for designing such comparative preclinical studies.
References
- 1. Frontiers | Metastatic phenotype and immunosuppressive tumour microenvironment in pancreatic ductal adenocarcinoma: Key role of the urokinase plasminogen activator (PLAU) [frontiersin.org]
- 2. Selective Urokinase Inhibition Plus Chemotherapy: A Novel Approach to Pancreatic Cancer Treatment via Enhanced Antitumor Immunity and Decreased Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Urokinase Plasminogen Activation System in Pancreatic Cancer: Prospective Diagnostic and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II randomised proof-of-concept study of the urokinase inhibitor this compound (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Upamostat and Other Serine Protease Inhibitors for COVID-19
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat the COVID-19 pandemic has led to the investigation of various therapeutic strategies, including the repurposing of existing drugs. Among these, serine protease inhibitors have emerged as a promising class of host-directed antivirals. By targeting host cellular proteases essential for viral entry, these agents offer a mechanism of action that is potentially resilient to viral mutations. This guide provides a detailed head-to-head comparison of upamostat, a novel serine protease inhibitor, with other notable inhibitors such as camostat mesylate and nafamostat mesylate, focusing on their efficacy against SARS-CoV-2.
Mechanism of Action: Targeting Viral Entry
SARS-CoV-2, the causative agent of COVID-19, utilizes the host cell's transmembrane protease serine 2 (TMPRSS2) to cleave its spike (S) protein. This cleavage is a critical step for the fusion of the viral and cellular membranes, allowing the virus to release its genetic material into the host cell and initiate replication. Serine protease inhibitors, including this compound, camostat, and nafamostat, disrupt this process by blocking the enzymatic activity of TMPRSS2, thereby preventing viral entry.[1]
Below is a diagram illustrating the viral entry pathway and the point of intervention for serine protease inhibitors.
Caption: SARS-CoV-2 entry is inhibited by blocking TMPRSS2.
In Vitro Performance: A Comparative Analysis
Direct comparative studies providing quantitative in vitro data for this compound against both camostat and nafamostat are not publicly available. However, existing data allows for a strong inference of their relative potencies.
This compound (RHB-107)
In vitro studies conducted by RedHill Biopharma have demonstrated that this compound is a potent inhibitor of SARS-CoV-2.[2] A clinical trial protocol for this compound notes that in an organotypic air-liquid-interface (ALI) culture of human primary bronchial epithelial cells, this compound inhibited virus growth by several orders of magnitude, and was "somewhat more than camostat".[3] Interestingly, in Calu-3 cells, which express TMPRSS2, this compound showed moderate inhibitory activity, though reportedly "somewhat less than camostat".[3] Notably, this compound retained moderate activity in Vero76 cells, which lack surface TMPRSS2, a context where camostat was inactive, suggesting a potential for a broader mechanism of action.[3]
Camostat Mesylate vs. Nafamostat Mesylate
Multiple studies have directly compared the in vitro efficacy of camostat and nafamostat in inhibiting TMPRSS2 and SARS-CoV-2. The data consistently indicates that nafamostat is a more potent inhibitor than camostat.
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Nafamostat | TMPRSS2 Biochemical Assay | - | 0.27 nM | [4] |
| Camostat | TMPRSS2 Biochemical Assay | - | 6.2 nM | [4] |
| Nafamostat | Cytopathic Effect (CPE) Inhibition | Vero | 11 nM | [5] |
| Camostat | Cytopathic Effect (CPE) Inhibition | Vero | 66 nM | [5] |
| Nafamostat | Pseudotyped Virus Entry | Calu-3 | Low-nanomolar | [6] |
| Camostat | Pseudotyped Virus Entry | Calu-3 | ~15-fold less potent than Nafamostat | [6] |
| Nafamostat | TMPRSS2 Inhibition Assay | HEK-293T | 55 ± 7 nM | [7] |
| Camostat | TMPRSS2 Inhibition Assay | HEK-293T | 142 ± 31 nM | [7] |
Clinical Data Summary
While in vitro data provides a valuable measure of potency, clinical trial results are essential for understanding the real-world efficacy and safety of these inhibitors.
| Drug | Study Phase | Patient Population | Key Findings | Reference |
| This compound (RHB-107) | Phase 2 | Non-hospitalized, symptomatic COVID-19 patients | Well-tolerated; 100% reduction in hospitalization (0/41 in treatment arms vs. 15% in placebo); 87.8% reduction in new severe symptoms.[2][3] | [2][3][4][8][9][10][11] |
| Nafamostat | Multiple RCTs | Hospitalized adults with COVID-19 | Evidence inconclusive for mortality reduction; some studies suggest a potential benefit, while others show no significant difference. A meta-analysis indicated high heterogeneity between trials.[7] | [7][12] |
| Camostat | Multiple RCTs | Hospitalized and outpatient adults with COVID-19 | Evidence inconclusive for mortality reduction and clinical improvement. Meta-analyses show no significant benefit in the studied populations.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate these serine protease inhibitors.
TMPRSS2 Enzymatic Assay
This assay directly measures the inhibitory activity of compounds against the TMPRSS2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of serine protease inhibitors against TMPRSS2.
Methodology:
-
Reagents: Recombinant human TMPRSS2, fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC), assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20), and test compounds (this compound, camostat, nafamostat) at various concentrations.[4][13]
-
Procedure:
-
The fluorogenic substrate and serially diluted inhibitors are dispensed into a multi-well plate (e.g., 384- or 1536-well).[13]
-
The reaction is initiated by adding a solution of recombinant TMPRSS2 to each well.[13]
-
The plate is incubated at room temperature for a specified period (e.g., 1 hour).[13]
-
-
Data Acquisition: The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).[13]
-
Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.[4]
Caption: Workflow for the TMPRSS2 enzymatic inhibition assay.
SARS-CoV-2 Pseudovirus Entry Assay
This cell-based assay is a safer alternative to using live SARS-CoV-2 and is used to screen for inhibitors of viral entry.
Objective: To determine the half-maximal effective concentration (EC50) of inhibitors in preventing SARS-CoV-2 spike-mediated viral entry into host cells.
Methodology:
-
Generation of Pseudovirus:
-
Infection Assay:
-
Data Acquisition: After a suitable incubation period (e.g., 48-72 hours), the reporter gene expression is quantified. For luciferase, this involves cell lysis and measurement of luminescence. For GFP, this can be done through fluorescence microscopy or flow cytometry.[3][10][14]
-
Analysis: The EC50 values are determined by analyzing the dose-dependent inhibition of reporter gene expression.
Caption: Workflow for the SARS-CoV-2 pseudovirus entry assay.
Conclusion
The available data indicates that serine protease inhibitors are a viable therapeutic strategy for COVID-19. Among the compared agents, nafamostat demonstrates the highest in vitro potency in directly inhibiting TMPRSS2 and SARS-CoV-2 entry, followed by camostat . While direct quantitative comparisons are limited, preclinical data suggests that This compound is also a potent inhibitor, with a potentially broader mechanism of action than camostat.
Clinically, this compound has shown promising results in a Phase 2 trial with outpatients, demonstrating a favorable safety profile and a significant reduction in hospitalization and severe symptoms. The clinical evidence for nafamostat and camostat in treating COVID-19 is currently inconclusive, with meta-analyses highlighting the need for larger, more definitive trials.
For researchers and drug development professionals, these findings underscore the potential of host-directed therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these serine protease inhibitors in various stages of COVID-19. The development of novel, more potent, and orally bioavailable TMPRSS2 inhibitors also remains a key area for future research.
References
- 1. c19early.org [c19early.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. RedHill Biopharma - RedHill Announces Publication of Positive Phase 2 Study Results with Once-Daily Oral RHB-107 in Non-Hospitalized COVID-19 [redhillbio.com]
- 5. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RedHill Biopharma - RedHill Announces First Patient Enrolled in U.S. Government-Supported COVID-19 Study [redhillbio.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. RedHill Biopharma - Our Programs - Pipeline - RHB-107 [redhillbio.com]
- 11. | BioWorld [bioworld.com]
- 12. c19early.org [c19early.org]
- 13. Spontaneous binding of potential COVID-19 drugs (Camostat and Nafamostat) to human serine protease TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Upamostat's Anti-Cancer Efficacy in Pancreatic Cancer: A Comparative Analysis Across Molecular Subtypes
A comprehensive guide for researchers and drug development professionals on the cross-validation of Upamostat's therapeutic potential in distinct pancreatic cancer subtypes. This document outlines the existing evidence, proposes a framework for direct comparative studies, and provides detailed experimental protocols.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by its aggressive nature and profound resistance to conventional therapies. The heterogeneity of PDAC at the molecular level has led to the identification of distinct subtypes, primarily the "classical" and "basal-like" (or quasi-mesenchymal) subtypes, which exhibit differential responses to standard-of-care chemotherapies. This compound, an oral serine protease inhibitor, targets the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.[1][2] While clinical trials have explored this compound in combination with gemcitabine for advanced pancreatic cancer, a critical gap remains in understanding its efficacy across these molecularly defined subtypes.[2] This guide synthesizes the current knowledge, presents a framework for the cross-validation of this compound's anti-cancer effects, and provides detailed experimental methodologies to facilitate further research.
This compound and the Urokinase Plasminogen Activator (uPA) System in Pancreatic Cancer
This compound is a prodrug of WX-UK1, a potent inhibitor of serine proteases, with high activity against uPA.[2][3] The uPA system is frequently overexpressed in pancreatic cancer and its components, uPA and its receptor (uPAR), are associated with increased tumor invasion, metastasis, and poor prognosis.[1][4][5][6] By inhibiting uPA, this compound interferes with the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix and activates other proteases, thereby facilitating cancer cell invasion and dissemination.[5] Preclinical studies have demonstrated the potential of uPA inhibitors to reduce tumor growth and metastasis in animal models.[2]
Pancreatic Cancer Subtypes: A Basis for Differential Therapeutic Response
Transcriptomic analyses have identified at least two major subtypes of pancreatic cancer with distinct clinical outcomes and therapeutic sensitivities:
-
Classical Subtype: Characterized by higher expression of epithelial and adhesion-associated genes, including GATA6.[7][8][9] Tumors of this subtype are often better differentiated and associated with a more favorable prognosis.[9] Some studies suggest that classical subtype cell lines are more sensitive to EGFR inhibitors like erlotinib.
-
Basal-like (Quasi-mesenchymal) Subtype: Defined by the expression of mesenchymal-associated genes and is linked to a more aggressive phenotype, poorer differentiation, and worse overall survival.[9][10] This subtype is often associated with chemoresistance, although some studies have indicated a greater sensitivity to gemcitabine in vitro.[10]
Given the role of the uPA system in invasion and the mesenchymal characteristics of the basal-like subtype, it is plausible that this compound's efficacy may differ between these subtypes.
Proposed Cross-Validation of this compound's Efficacy: A Comparative Framework
To date, no published studies have directly compared the anti-cancer effects of this compound across the classical and basal-like subtypes of pancreatic cancer. Such a cross-validation is essential to identify patient populations most likely to benefit from this targeted therapy. Below, we propose a framework for such a comparative study, including key experiments and potential alternative therapies for comparison.
Comparative Efficacy Data (Hypothetical)
The following tables are templates designed to be populated with experimental data from the proposed studies.
Table 1: Comparative In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines of Different Subtypes
| Cell Line | Subtype | This compound IC50 (µM) | Gemcitabine IC50 (µM) | FOLFIRINOX (5-FU IC50, µM) |
| PANC-1 | Basal-like | Data to be generated | Data to be generated | Data to be generated |
| MiaPaCa-2 | Basal-like | Data to be generated | Data to be generated | Data to be generated |
| Capan-1 | Classical | Data to be generated | Data to be generated | Data to be generated |
| BxPC-3 | Classical | Data to be generated | Data to be generated | Data to be generated |
Table 2: Comparative In Vitro Anti-Invasive Effects of this compound
| Cell Line | Subtype | % Invasion Inhibition (this compound) | % Invasion Inhibition (Gemcitabine) |
| PANC-1 | Basal-like | Data to be generated | Data to be generated |
| MiaPaCa-2 | Basal-like | Data to be generated | Data to be generated |
| Capan-1 | Classical | Data to be generated | Data to be generated |
| BxPC-3 | Classical | Data to be generated | Data to be generated |
Table 3: Comparative In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model ID | Subtype | Treatment Group | Tumor Growth Inhibition (%) | Change in Metastatic Burden (%) |
| PDX-BL-01 | Basal-like | Vehicle | Baseline | Baseline |
| This compound | Data to be generated | Data to be generated | ||
| Gemcitabine | Data to be generated | Data to be generated | ||
| PDX-CL-01 | Classical | Vehicle | Baseline | Baseline |
| This compound | Data to be generated | Data to be generated | ||
| Gemcitabine | Data to be generated | Data to be generated |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, Capan-1, BxPC-3) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound, gemcitabine, and components of FOLFIRINOX in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Harvest pancreatic cancer cells and resuspend them in serum-free medium. Seed 5 x 10^4 cells in the upper chamber of the inserts.
-
Chemoattractant and Drug Addition: Add complete medium (containing 10% FBS) as a chemoattractant to the lower chamber. Add different concentrations of this compound or gemcitabine to both the upper and lower chambers.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal and Staining: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of invading cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle-treated control.
Patient-Derived Xenograft (PDX) Model Study
-
Model Establishment: Implant fresh tumor fragments from patients with characterized classical or basal-like pancreatic cancer subcutaneously into immunocompromised mice.
-
Tumor Growth and Cohort Formation: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment cohorts (e.g., vehicle, this compound, gemcitabine).
-
Drug Administration: Administer this compound orally and gemcitabine intraperitoneally according to established dosing schedules.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Metastasis Assessment: At the end of the study, harvest primary tumors and distant organs (e.g., liver, lungs) to assess for metastases through histological analysis or bioluminescence imaging (if using luciferase-tagged cells).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control. Quantify the metastatic burden in each group.
Signaling Pathways and Visualizations
The efficacy of this compound is intrinsically linked to the uPA signaling pathway, which plays a crucial role in the tumor microenvironment and metastasis cascade.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Caption: Proposed experimental workflow for cross-validating this compound's efficacy.
Conclusion
The molecular subtyping of pancreatic cancer into classical and basal-like entities offers a critical framework for developing more personalized and effective therapeutic strategies. While this compound has shown promise as a uPA inhibitor, its efficacy across these subtypes remains to be elucidated. The proposed comparative studies, utilizing established cell line and PDX models, will be instrumental in determining the potential of this compound as a subtype-specific therapy. The provided experimental protocols and conceptual framework are intended to guide researchers in this crucial area of investigation, with the ultimate goal of improving outcomes for patients with this devastating disease.
References
- 1. Enhanced expression of urokinase plasminogen activator and its receptor in pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced expression of urokinase plasminogen activator and its receptor in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metastatic phenotype and immunosuppressive tumour microenvironment in pancreatic ductal adenocarcinoma: Key role of the urokinase plasminogen activator (PLAU) [frontiersin.org]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. GATA6 in pancreatic cancer initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Impact of classical and basal-like molecular subtypes on overall survival in resected pancreatic cancer in the SPACIOUS-2 multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A detailed analysis for researchers and drug development professionals on the safety profiles of Upamostat, Mesalamine, and Nafamostat, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the safety profiles of this compound, a novel serine protease inhibitor, with two other compounds in related therapeutic areas: Mesalamine, an established anti-inflammatory agent for ulcerative colitis, and Nafamostat, a broad-spectrum serine protease inhibitor. This analysis is intended to inform researchers, scientists, and drug development professionals on the relative safety and tolerability of these compounds, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of their mechanisms of action and study workflows.
Comparative Safety and Tolerability
The safety profiles of this compound, Mesalamine, and Nafamostat have been evaluated in various clinical settings. This compound has demonstrated a favorable safety profile in studies related to COVID-19 and cancer. Mesalamine is generally well-tolerated for the treatment of ulcerative colitis, though it is associated with specific dose-related and idiosyncratic adverse reactions. Nafamostat, used primarily as an anticoagulant, has a known side-effect profile that requires careful patient monitoring.
Adverse Event Profile
A summary of the most frequently reported adverse events for each compound is presented below.
This compound: Clinical trial data for this compound, primarily from a study in outpatients with COVID-19, indicate that it is well-tolerated.[1][2][3][4] In a placebo-controlled pilot study, the incidence of adverse events (excluding laboratory abnormalities) was comparable between the this compound and placebo groups.[1] Only one drug-related adverse event, a mild skin rash, was reported in the 400 mg dose group.[1][2] Laboratory abnormalities were noted in a high percentage of patients across all groups, including placebo.[1] In studies involving cancer patients, this compound has also shown a very favorable safety profile.[5][6][7]
Mesalamine: The adverse effects of Mesalamine are well-documented and can be categorized as either dose-related intolerance or non-dose-related idiosyncratic reactions. Common adverse events include headache, flatulence, abdominal pain, nausea, and diarrhea.[8][9] More severe, though less common, idiosyncratic reactions can include worsening of colitis, renal toxicity (interstitial nephritis), pancreatitis, and cardiotoxicity.[8] A systematic review of short-term adverse effects found that the frequency of adverse events with mesalamine was comparable to placebo and lower than sulfasalazine.[10]
Nafamostat: The safety profile of Nafamostat is primarily characterized by its effects on coagulation and electrolyte balance. A meta-analysis of its use in COVID-19 patients indicated an increased risk of hyperkalemia.[11] Other reported adverse events include gastrointestinal discomfort, hematological side effects, and potential effects on liver and renal function.[12][13] In a randomized clinical trial for COVID-19 pneumonia, no adverse events, including hyperkalemia, were found to be directly associated with nafamostat.[14][15] However, another study reported a higher incidence of adverse events and higher plasma creatinine levels in the nafamostat group.[13]
Quantitative Analysis of Adverse Events
The following tables summarize the incidence rates of key adverse events reported in clinical trials for each compound.
Table 1: Incidence of Adverse Events in a Placebo-Controlled Pilot Study of this compound in Outpatients with COVID-19 [1]
| Adverse Event Category | Placebo (n=20) | This compound 200 mg (n=20) | This compound 400 mg (n=21) |
| Any Adverse Event (excluding lab abnormalities) | 30% | 25% | 29% |
| Drug-Related Adverse Event | 0% | 0% | 4.8% (1 patient, mild skin rash) |
| Laboratory Abnormalities | 85% | 90% | 95% |
Table 2: Common Adverse Events Associated with Mesalamine in the Treatment of Ulcerative Colitis (Frequency not always specified in comparative trials) [8][9]
| Adverse Event | Description |
| Headache | Common |
| Flatulence | Common |
| Abdominal Pain | Common |
| Nausea | Common |
| Diarrhea | Common |
| Worsening of Colitis | Idiosyncratic |
| Interstitial Nephritis | Rare but serious |
| Pancreatitis | Idiosyncratic |
Table 3: Adverse Events Associated with Nafamostat [11][13]
| Adverse Event | Incidence/Risk |
| Hyperkalemia | Increased risk reported in a meta-analysis (OR=7.15) |
| Increased Plasma Creatinine | Reported in one randomized controlled trial |
| Phlebitis | Reported in a combination therapy study (57.1%) |
Mechanisms of Action: Signaling Pathways
The therapeutic effects and potential side effects of these compounds are rooted in their distinct mechanisms of action.
This compound is a prodrug of WX-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system.[16] The uPA system is involved in tissue remodeling and has been implicated in tumor invasion and metastasis.[17][18][19][20] By inhibiting uPA, this compound can modulate these processes.
Figure 1: this compound's mechanism of action via inhibition of the uPA system.
Mesalamine (5-aminosalicylic acid) has a multifaceted anti-inflammatory mechanism. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[21][22][23] It also modulates the nuclear factor-kappa B (NF-κB) signaling pathway and activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), both of which play crucial roles in the inflammatory response.[21] A novel mechanism involving the activation of the aryl hydrocarbon receptor (AhR) to induce regulatory T cells has also been proposed.[24]
Figure 2: Mesalamine's multi-target anti-inflammatory mechanism.
Nafamostat is a broad-spectrum serine protease inhibitor.[25][26][27][28] It inhibits a variety of proteases involved in the coagulation cascade (e.g., thrombin, Factor Xa), fibrinolysis, and inflammation.[25][26] Its antiviral activity is attributed to the inhibition of transmembrane protease, serine 2 (TMPRSS2), which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells.[29]
Figure 3: Nafamostat's broad-spectrum serine protease inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical safety data. Below are summaries of the experimental protocols for key clinical trials of each compound.
This compound: Phase 2/3 Study in Outpatient COVID-19
This was a two-part, multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the safety and efficacy of this compound in adult patients with COVID-19.[5]
Figure 4: Workflow of the this compound Phase 2/3 COVID-19 outpatient trial.
Inclusion Criteria: Adult patients with confirmed SARS-CoV-2 infection and symptoms of COVID-19 who did not require hospitalization.[5] Exclusion Criteria: Included pregnancy, nursing, and the need for supplemental oxygen.[5] Intervention: Patients were randomized to receive oral this compound (200 mg or 400 mg) or placebo once daily for 14 days.[2] Assessments: Safety and tolerability were the primary objectives of Part A. Efficacy endpoints included time to sustained recovery from symptomatic illness.[5] Patients completed daily questionnaires on symptoms and adverse events.[5]
Mesalamine: Maintenance of Remission in Ulcerative Colitis
This was a multicenter, double-blind, placebo-controlled, randomized clinical trial to assess the safety and efficacy of an oral formulation of mesalamine in maintaining remission in patients with ulcerative colitis.[30]
Figure 5: Workflow of a Mesalamine maintenance of remission trial.
Inclusion Criteria: Patients with a diagnosis of ulcerative colitis in remission.[30] Intervention: Patients were randomized to receive oral coated mesalamine at dosages of 0.8 g/d or 1.6 g/d, or a matching placebo for 6 months.[30] Assessments: The primary efficacy endpoint was the maintenance of remission. Safety was assessed through the monitoring of adverse events and laboratory analyses (hematologic, hepatic, and renal profiles).[30]
Nafamostat: Safety and Efficacy in Sepsis
This is a protocol for a multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of nafamostat mesilate for the treatment of sepsis.[31][32]
Figure 6: Workflow of the Nafamostat for sepsis (EASNMS) trial.
Inclusion Criteria: Patients meeting the Sepsis 3.0 criteria.[31][32] Intervention: Participants are randomly assigned to receive either intravenous administration of nafamostat mesilate or 5% glucose (placebo) in addition to standard treatment for 7 days.[31][32] Assessments: The primary outcome is the all-cause mortality rate in the intensive care unit (ICU). Secondary outcomes include the incidence of adverse events.[31][32]
Conclusion
This comparative analysis highlights the distinct safety profiles of this compound, Mesalamine, and Nafamostat, which are reflective of their different mechanisms of action and therapeutic indications. This compound emerges as a compound with a favorable safety profile in the contexts it has been studied so far, with a low incidence of drug-related adverse events. Mesalamine remains a cornerstone of ulcerative colitis treatment with a generally manageable side-effect profile, although the potential for rare but serious idiosyncratic reactions necessitates patient monitoring. Nafamostat's use is associated with a known risk of specific adverse events, particularly hyperkalemia, requiring careful management in a clinical setting.
For researchers and drug development professionals, this comparative guide underscores the importance of a thorough understanding of a compound's safety profile in the context of its intended use. The provided experimental protocols and mechanistic diagrams offer a framework for evaluating and comparing the safety of these and other related compounds.
References
- 1. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Effectiveness of Mesalamine in Patients With Ulcerative Colitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A real-world disproportionality analysis of mesalazine data mining of the public version of FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. wjgnet.com [wjgnet.com]
- 13. researchgate.net [researchgate.net]
- 14. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 19. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 22. droracle.ai [droracle.ai]
- 23. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 26. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 27. go.drugbank.com [go.drugbank.com]
- 28. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scholars.northwestern.edu [scholars.northwestern.edu]
- 31. Efficacy and safety of nafamostat mesilate for sepsis (EASNMS): study protocol for a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Efficacy and safety of nafamostat mesilate for sepsis (EASNMS): study protocol for a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pivotal Role of the mARC Enzyme System in the Bioactivation of Upamostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial Amidoxime Reducing Component (mARC) enzyme system's role in the activation of the anti-cancer prodrug Upamostat. We will delve into the experimental data supporting this activation pathway, compare the efficiency of the mARC isoforms, and provide detailed methodologies for key experiments to facilitate reproducibility and further research.
This compound is a promising serine protease inhibitor prodrug developed to combat tumor invasion and metastasis. Its activation to the pharmacologically active form, WX-UK1, is a critical step in its mechanism of action. This guide will illuminate the central role of the mARC enzyme system in this bioactivation process.
Data Presentation: A Comparative Analysis of Enzyme Kinetics and Inhibitor Potency
The following tables summarize the key quantitative data regarding the activation of this compound and the inhibitory activity of its active form, WX-UK1.
Table 1: Comparative Inhibitory Activity of WX-UK1 against Various Serine Proteases
| Serine Protease | Inhibition Constant (Ki) |
| urokinase-type Plasminogen Activator (uPA) | ~0.41 - 1 µM[1][2] |
| Trypsin-1 | Low nanomolar range[1] |
| Trypsin-2 | Low nanomolar range[1] |
| Trypsin-3 | 19 nM[1] |
| Trypsin-6 | Low nanomolar range[1] |
| Matriptase-1 | Low nanomolar range[1] |
Table 2: Comparative Kinetic Parameters of Human mARC Isoforms with Various N-hydroxylated Substrates
| Substrate | Enzyme | Km | Vmax |
| This compound | mARC1 / mARC2 | Data not available | Data not available |
| Benzamidoxime | mARC1 | 0.5 mM[3] | Data not available |
| mARC2 | 0.8 mM[3] | Data not available | |
| N-hydroxyurea | mARC1 | ~7 mM[2] | ~0.49 µmol x mg-1 x min-1[2] |
| mARC2 | ~300 mM (estimate)[2] | ~0.25 µmol x mg-1 x min-1 (estimate)[2] | |
| N4-hydroxycytidine | mARC1 | 0.4 mM[3] | Data not available |
| mARC2 | 5.7 mM[3] | Data not available | |
| Trimethylamine N-oxide (TMAO) | mARC1 | 30.4 ± 9.8 mM[1] | 100.5 ± 12.2 nmol/(mg protein·min)[1] |
Experimental Protocols: Methodologies for Validation
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the validation of the mARC enzyme system's role in this compound activation.
In Vitro Activation of this compound using Reconstituted Human mARC Enzyme System
This protocol describes the in vitro reconstitution of the mARC enzyme system to study the direct conversion of this compound to WX-UK1.
Materials:
-
Recombinant human mARC1 and mARC2 enzymes[4]
-
Recombinant human cytochrome b5 (CYB5B)[4]
-
Recombinant human NADH-cytochrome b5 reductase (CYB5R3)[4]
-
This compound
-
NADH[4]
-
20 mM Na-MES buffer, pH 6.0[4]
-
HPLC-MS/MS system
Procedure:
-
Enzyme Reconstitution: Prepare a reaction mixture containing the following components in 20 mM Na-MES buffer (pH 6.0):
-
Initiation of Reaction: Add this compound to the reconstituted enzyme mixture to the desired final concentration.
-
Start the Reaction: Initiate the enzymatic reaction by adding NADH to a final concentration of 200 µM[4].
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes[4].
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of this compound and WX-UK1 using a validated UHPLC-MS/MS method.
This compound Activation using Porcine Liver Subcellular Fractions (S9)
This protocol outlines the use of porcine liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, to assess the metabolic activation of this compound.
Materials:
-
Fresh porcine liver
-
S9 homogenization solution (e.g., 50 mM Tris-HCl buffer, pH 7.4, with 150 mM KCl and 2 mM EDTA)[5]
-
This compound
-
NADPH generating system (e.g., G6P, G6PDH, and NADP+) or NADH[6]
-
HPLC-MS/MS system
Procedure:
-
Preparation of Porcine Liver S9 Fraction:
-
Incubation:
-
In a microcentrifuge tube, combine the porcine liver S9 fraction (at a final protein concentration of e.g., 0.5 to 2.0 mg/mL), this compound at various concentrations, and the NADPH generating system or NADH in a suitable buffer (e.g., 50 to 100 mM Tris buffer)[6].
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor (NADPH generating system or NADH).
-
-
Time Course and Termination:
-
Incubate the reaction mixture at 37°C, taking aliquots at different time points.
-
Terminate the reaction in the aliquots by adding a quenching solvent like ice-cold acetonitrile.
-
-
Analysis:
-
Centrifuge the terminated samples to remove precipitated proteins.
-
Analyze the supernatant for the depletion of this compound and the formation of WX-UK1 using a validated UHPLC-MS/MS method.
-
UHPLC-MS/MS Quantification of this compound and WX-UK1
A sensitive and specific UHPLC-MS/MS method is crucial for the accurate quantification of this compound and its active metabolite WX-UK1 in in vitro and in vivo samples.
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol[7][8].
-
Gradient Elution: A gradient from a low to high percentage of mobile phase B to ensure separation of the analyte and metabolite.
-
Flow Rate: A typical flow rate for UHPLC, e.g., 0.4 mL/min[8].
-
Injection Volume: A small injection volume, e.g., 2-5 µL[8].
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)[7].
-
Detection Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and WX-UK1 need to be determined by infusing standard solutions of each compound. An internal standard should also be used for accurate quantification.
-
Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is required to achieve maximal signal intensity.
Sample Preparation:
-
Protein Precipitation: For in vitro reaction samples, protein precipitation with acetonitrile is a common and effective method[8].
-
Supernatant Analysis: After centrifugation, the supernatant is diluted and injected into the UHPLC-MS/MS system.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the validation of this compound activation.
Caption: Signaling pathway of this compound activation by the mARC enzyme system.
Caption: Experimental workflow for validating mARC-dependent this compound activation.
References
- 1. researchgate.net [researchgate.net]
- 2. mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
Upamostat: A Comparative Analysis of Monotherapy vs. Combination Therapy in Clinical and Preclinical Settings
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Upamostat, a first-in-class oral serine protease inhibitor, as a monotherapy versus its use in combination with standard-of-care chemotherapies. Drawing upon data from clinical trials and preclinical studies, this document aims to inform researchers, scientists, and drug development professionals on the current landscape of this compound's therapeutic potential.
This compound is the orally available prodrug of WX-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system. The uPA system is critically involved in tumor invasion, metastasis, and angiogenesis, making it a compelling target for cancer therapy. This guide will delve into the quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.
Efficacy of this compound: Monotherapy vs. Combination Therapy
Clinical investigation of this compound has primarily focused on its use in combination with chemotherapy. However, preclinical data and early-phase clinical observations offer insights into its potential as a monotherapy.
This compound Monotherapy
Evidence for this compound's efficacy as a standalone agent is primarily derived from preclinical studies of its active metabolite, WX-UK1, and a short-term monotherapy phase in a clinical trial.
A Phase I dose-escalation trial (NCT05329597) in patients with locally advanced unresectable or metastatic pancreatic cancer included a 7-day monotherapy lead-in period with this compound before the addition of gemcitabine.[1] While the primary focus of this phase was safety and pharmacokinetics, the study established that daily oral this compound at doses up to 600 mg was safe and well-tolerated.[1][2]
Preclinical studies have demonstrated the anti-tumor and anti-metastatic effects of WX-UK1. In various animal models of cancer, WX-UK1 has been shown to reduce tumor growth and the incidence of metastasis.[2]
This compound in Combination Therapy
The preponderance of clinical data for this compound is in its use alongside cytotoxic agents. These studies suggest that this compound may enhance the efficacy of standard chemotherapy regimens.
Pancreatic Cancer:
A Phase II proof-of-concept study (NCT00499265) evaluated this compound in combination with gemcitabine for non-resectable, locally advanced pancreatic cancer.[3] Patients were randomized to receive gemcitabine alone or in combination with 200 mg or 400 mg of this compound daily. The combination therapy was well-tolerated and showed a trend towards improved overall survival and higher rates of partial remission, particularly in the 400 mg this compound arm.[3]
More recently, a Phase I trial (NCT05329597) in a similar patient population determined the safety and tolerability of escalating doses of this compound (100, 200, 400, and 600 mg) with gemcitabine.[1][2] While no partial responses were observed during the initial 49-day study period, 70.6% of patients experienced stable disease.[2][4]
Breast Cancer:
In a Phase II trial involving patients with HER2-negative metastatic breast cancer, this compound was investigated in combination with capecitabine versus capecitabine monotherapy.[5] In the overall study population, the addition of this compound did not significantly improve progression-free survival (PFS).[5] However, an exploratory analysis of a subgroup of patients who had received prior chemotherapy in the adjuvant or neoadjuvant setting suggested a notable increase in median PFS for the combination therapy group.[5]
Quantitative Data Summary
The following tables summarize the key efficacy data from the aforementioned clinical trials.
Table 1: Efficacy of this compound in Combination with Gemcitabine in Locally Advanced Pancreatic Cancer (NCT00499265) [3]
| Efficacy Endpoint | Gemcitabine Monotherapy (Arm A) | Gemcitabine + 200mg this compound (Arm B) | Gemcitabine + 400mg this compound (Arm C) |
| Median Overall Survival | 9.9 months | 9.7 months | 12.5 months |
| 1-Year Survival Rate | 33.9% | 40.7% | 50.6% |
| Confirmed Partial Remission | 3.8% | 7.1% | 12.9% |
Table 2: Efficacy of this compound in Combination with Gemcitabine in Locally Advanced or Metastatic Pancreatic Cancer (NCT05329597) [2][4]
| Efficacy Endpoint (First 49 days) | This compound + Gemcitabine (All Dose Cohorts, n=17) |
| Partial Response | 0% |
| Stable Disease | 70.6% |
| Progressive Disease | 23.5% |
| Tumor Shrinkage | 52.9% |
Table 3: Efficacy of this compound in Combination with Capecitabine in HER2-Negative Metastatic Breast Cancer [5]
| Efficacy Endpoint | Capecitabine Monotherapy | Capecitabine + this compound |
| Median Progression-Free Survival (Overall Population) | ~8 months | ~8 months |
| Median Progression-Free Survival (Prior Chemo Subgroup) | 4.3 months | 8.3 months |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide a deeper understanding of the study designs.
Phase I Study in Pancreatic Cancer (NCT05329597)
-
Study Design: A single-arm, open-label, dose-escalation Phase I trial.[1]
-
Patient Population: Patients with histologically or cytologically confirmed locally advanced unresectable or metastatic pancreatic adenocarcinoma.[2]
-
Treatment Regimen:
-
Monotherapy Lead-in (Days 1-7): Patients received oral this compound once daily at escalating doses of 100 mg, 200 mg, 400 mg, or 600 mg.[1]
-
Combination Therapy (From Day 8): Gemcitabine (1000 mg/m²) was administered intravenously on Days 8 and 15 of the first 28-day cycle. Subsequent 21-day cycles consisted of daily oral this compound with gemcitabine on Days 1 and 8.[1]
-
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound in combination with gemcitabine.[2]
-
Tumor Assessment: Tumor response was evaluated every 6 weeks according to RECIST v1.1 criteria.[2]
Phase II Study in Pancreatic Cancer (NCT00499265)
-
Study Design: A prospective, multicenter, randomized, open-label Phase II proof-of-concept study.[3]
-
Patient Population: Patients with non-resectable, locally advanced pancreatic adenocarcinoma.[3]
-
Treatment Arms:
-
Primary Endpoints: Response rate, time to first metastasis, progression-free survival, and overall survival.[3]
Phase II Study in Breast Cancer
-
Study Design: A randomized Phase II trial.[5]
-
Patient Population: Patients with HER2-negative metastatic breast cancer receiving first-line therapy.[5]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and study designs, the following diagrams are provided in DOT language.
Caption: The urokinase-type plasminogen activator (uPA) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Phase I clinical trial of this compound with gemcitabine (NCT05329597).
Conclusion
Current evidence suggests that this compound is a well-tolerated oral agent with a manageable safety profile, both as a short-term monotherapy and in combination with chemotherapy. While robust clinical data on the efficacy of this compound as a standalone therapy is limited, preclinical studies indicate its potential to inhibit tumor growth and metastasis. In combination with standard chemotherapies like gemcitabine and capecitabine, this compound has shown promising signals of enhanced efficacy in specific patient populations, particularly in pancreatic and breast cancer. Further investigation, including randomized controlled trials with biomarker-driven patient selection, is warranted to fully elucidate the therapeutic role of this compound in oncology.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II randomised proof-of-concept study of the urokinase inhibitor this compound (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound falls short in HER2-negative metastatic breast cancer | MDedge [mdedge.com]
Upamostat's Antiviral Spectrum: A Comparative Analysis with Other Host-Directed Antivirals
For researchers and drug development professionals, understanding the comparative efficacy of emerging antiviral agents is paramount. This guide provides a detailed benchmark of Upamostat, an investigational oral serine protease inhibitor, against other host-directed antivirals, with a focus on its performance against respiratory viruses.
This compound (RHB-107) is a first-in-class, orally administered inhibitor of serine proteases.[1] It functions as a host-directed antiviral by targeting cellular enzymes that are crucial for viral entry into host cells.[1][2] This mechanism of action holds the promise of broad-spectrum activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.[1][3] This guide will delve into the available preclinical and clinical data to objectively compare this compound with other host-directed antivirals, particularly other serine protease inhibitors.
Mechanism of Action: Targeting Host Proteases for Viral Inhibition
Many viruses, including coronaviruses and influenza viruses, rely on host cell proteases to cleave their surface proteins, a critical step for viral entry and subsequent replication.[1][3][4] this compound's active moiety, WX-UK1, is a potent inhibitor of several serine proteases, with particularly strong activity against trypsins.[5][6] By inhibiting these host enzymes, such as Transmembrane Protease Serine 2 (TMPRSS2), this compound effectively blocks the viral life cycle at a very early stage.[2][7]
Host-directed antivirals like this compound offer a significant advantage over direct-acting antivirals as they target stable host factors, making them less susceptible to viral mutations and potentially effective against a wider range of viruses.[1][3]
Viral entry pathway and this compound's mechanism of action.
Comparative Antiviral Spectrum: Quantitative Data
A direct quantitative comparison of this compound's antiviral spectrum is challenging due to the limited availability of publicly accessible IC50 and EC50 values against a wide range of viruses. Much of the specific preclinical data for this compound is noted as "data on file" by its developer, RedHill Biopharma.[2][6][7] However, available information suggests its potential as a broad-acting antiviral.[1][8]
In contrast, more quantitative data is available for other serine protease inhibitors, Camostat and Nafamostat, particularly against SARS-CoV-2.
| Drug | Virus | Cell Line | IC50 / EC50 | Reference |
| This compound | SARS-CoV-2 | In vitro human bronchial epithelial cells | Potent inhibition (specific values not published) | [7][9] |
| Camostat | SARS-CoV-2 | Calu-3 | EC50: 66 nM | [10] |
| SARS-CoV-2 | Recombinant TMPRSS2 | IC50: 4.2 nM | [11] | |
| Nafamostat | SARS-CoV-2 | Calu-3 | IC50: 2.2 nM | [12][13] |
| SARS-CoV-2 | Calu-3 | EC50: 1-10 nM | [12][13] | |
| MERS-CoV | Calu-3 2B4 | More potent than Camostat (specific values not provided) |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental setup, including the cell line and virus strain used.
While specific comparative data is limited, in vitro studies have suggested that this compound is a potent inhibitor of SARS-CoV-2, with one source indicating it may be "somewhat more" potent than Camostat.[7]
Experimental Protocols
Detailed experimental protocols for the antiviral testing of this compound are not publicly available. However, based on the methodologies used for similar compounds like Camostat and Nafamostat, the following general protocol for an in vitro antiviral assay can be inferred.
General Protocol for In Vitro Antiviral Assay of TMPRSS2 Inhibitors:
-
Cell Culture: Human lung epithelial cell lines that endogenously express TMPRSS2, such as Calu-3 cells, are cultured in appropriate media and conditions.
-
Compound Preparation: The antiviral compounds (this compound, Camostat, Nafamostat) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Infection: The cultured cells are pre-incubated with the diluted compounds for a specific period before being infected with the virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a set duration to allow for viral replication.
-
Quantification of Viral Replication: The level of viral replication is assessed using methods such as:
-
qRT-PCR: To quantify viral RNA in the cell supernatant or cell lysate.
-
Plaque Assay: To determine the number of infectious virus particles.
-
Reporter Virus Assay: Using a virus engineered to express a reporter gene (e.g., luciferase) upon successful infection.
-
-
Data Analysis: The data is analyzed to determine the IC50 or EC50 value, which represents the concentration of the compound that inhibits viral replication by 50%.
A typical workflow for in vitro antiviral screening.
Clinical Development and Future Directions
This compound has undergone Phase 2 clinical trials for the treatment of COVID-19, where it was found to be well-tolerated.[14] RedHill Biopharma has also announced development programs for this compound against other viral targets, including the Ebola virus, influenza, and other viruses.[8] The oral bioavailability of this compound is a significant advantage for outpatient treatment.[5][6]
Further head-to-head preclinical studies with standardized methodologies are needed to definitively benchmark the antiviral spectrum and potency of this compound against other host-directed antivirals. As more data becomes publicly available, a clearer picture of this compound's position in the antiviral landscape will emerge. The continued investigation into host-directed antivirals represents a promising frontier in the development of broad-spectrum therapeutics to combat current and future viral threats.[1][3]
References
- 1. Host proteases: key regulators in viral infection and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Host proteases: key regulators in viral infection and therapeutic targeting [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. RedHill Biopharma - Our Programs - Pipeline - RHB-107 [redhillbio.com]
- 9. ivanhoe.com [ivanhoe.com]
- 10. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Upamostat in Solid Tumors: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Upamostat, an investigational serine protease inhibitor, in the treatment of solid tumors. This compound, an oral prodrug of the active metabolite WX-UK1, targets the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.[1][2][3] This document objectively compares the performance of this compound in combination with standard chemotherapy against standard monotherapies, supported by available experimental data.
Mechanism of Action: Targeting the uPA System
This compound's therapeutic potential lies in its inhibition of the urokinase plasminogen activator (uPA).[1] The uPA system is crucial for the degradation of the extracellular matrix, a process essential for tumor cell invasion and the formation of metastases.[2][4] uPA converts plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs), leading to the breakdown of the surrounding tissue and facilitating cancer cell migration.[4] By blocking uPA, this compound aims to disrupt this cascade, thereby inhibiting tumor progression and spread.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Upamostat
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Upamostat. It includes detailed personal protective equipment (PPE) protocols, step-by-step handling procedures, and compliant disposal plans to ensure the safety of researchers and the environment.
This compound is a serine protease inhibitor currently under investigation for various therapeutic applications. As with any potent powdered active pharmaceutical ingredient (API), strict adherence to safety protocols is paramount to prevent accidental exposure and ensure the integrity of research. The following guidelines are based on established best practices for handling hazardous chemicals and information extrapolated from safety data sheets for similar compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to minimize the risk of inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Gloves: Two pairs of powder-free nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a full-face shield.[1][2][3] - Respiratory Protection: An N95, FFP2, or FFP3 respirator is essential to prevent inhalation of fine particles.[1][2] - Body Protection: A disposable gown or a Tyvek coverall to protect skin and clothing.[2] |
| Preparing Solutions | - Gloves: Powder-free nitrile gloves.[2] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][4] - Body Protection: A standard lab coat.[4] |
| General Handling and Storage | - Gloves: A single pair of nitrile gloves.[2] - Body Protection: A standard lab coat.[4] |
Operational Plan: Step-by-Step Handling of this compound
Adherence to a strict operational workflow is critical for the safe handling of this compound from receipt to disposal. The following procedure outlines the necessary steps to be taken in a laboratory setting.
Preparation and Engineering Controls:
-
Designated Area: All work with powdered this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of airborne particle dissemination.[4]
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, are within the containment area.
-
Emergency Preparedness: An emergency spill kit and eye wash station should be readily accessible.
Weighing and Solution Preparation:
-
Donning PPE: Put on all required PPE as outlined in the table above before opening the primary container.
-
Careful Handling: Handle the container with care to avoid generating dust. Use a dedicated spatula for transferring the powder.
-
Solution Preparation: When preparing solutions, slowly add the powdered this compound to the solvent to avoid splashing.
Experimental Use:
-
Clear Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the chemical name, concentration, and hazard symbols.
-
Avoid Contamination: Use dedicated equipment when working with this compound to prevent cross-contamination of other experiments.
Disposal Plan: Environmental Responsibility
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that it is not disposed of down the drain or in regular trash.[5][6]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, gowns), weigh boats, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Incompatible chemicals should not be mixed in the same waste container.[7]
Final Disposal:
-
Licensed Disposal Vendor: All hazardous waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.[6]
-
Documentation: Maintain a detailed log of all this compound waste generated and disposed of in accordance with institutional and local regulations.
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the essential workflow for the safe handling and disposal of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. 3m.com [3m.com]
- 4. youtube.com [youtube.com]
- 5. Laboratory chemical waste [watercorporation.com.au]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
